5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,5-diethoxypentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDXUHOGXVKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCOS(=O)(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611772 | |
| Record name | 5,5-Diethoxypentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-28-4 | |
| Record name | 5,5-Diethoxypentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: A Comprehensive Guide to the Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Abstract
This technical guide provides a detailed protocol and theoretical framework for the synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane from its corresponding primary alcohol, 5,5-diethoxypentan-1-ol. The conversion of an alcohol's hydroxyl group into a methanesulfonate (mesylate) ester is a pivotal transformation in organic synthesis, rendering it an excellent leaving group for subsequent nucleophilic substitution and elimination reactions.[1] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.
Introduction: The Strategic Importance of Mesylation
In multi-step organic synthesis, particularly within the pharmaceutical industry, the ability to selectively and efficiently convert a functional group is paramount. Alcohols, while ubiquitous, possess a hydroxyl (-OH) group that is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1] Mesylation addresses this fundamental challenge by transforming the -OH group into a methanesulfonate (-OMs) group. The resulting mesylate is an excellent leaving group because its conjugate acid, methanesulfonic acid, is very strong, making the mesylate anion a stable, non-basic species.
The target molecule, this compound (CAS 202577-28-4), is a valuable intermediate.[2] The acetal moiety provides protection for a terminal aldehyde, while the newly installed mesylate at the opposite end of the C5 chain offers a reactive site for introducing a wide array of nucleophiles. This bifunctional nature makes it a versatile building block for more complex molecular architectures.
This guide will detail a standard and highly effective procedure using methanesulfonyl chloride (MsCl) and a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent.
Reaction Mechanism and Rationale
The mesylation of an alcohol proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol acts as the nucleophile. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) byproduct.
Mechanistic Steps
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 5,5-diethoxypentan-1-ol attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Intermediate Formation: This forms a protonated intermediate.
-
Deprotonation: Triethylamine (or another amine base) deprotonates the intermediate, yielding the final mesylate ester and triethylammonium chloride.[3]
This process occurs with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the reaction.[1]
Caption: General mechanism for the mesylation of an alcohol.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for achieving a high yield and purity.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |
| 5,5-Diethoxypentan-1-ol | C₉H₂₀O₃ | 176.25[4] | ~0.95 g/mL | 5.00 g | 28.37 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.48 g/mL | 2.9 mL | 37.45 | 1.3 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 5.9 mL | 42.55 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | - | 1 M | ~50 mL | - | - |
| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | Saturated | ~50 mL | - | - |
| Brine (Sat. NaCl) | NaCl | - | Saturated | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | ~5 g | - | - |
Step-by-Step Synthesis Workflow
The entire process, from reaction setup to purification, is outlined below.
Caption: Step-by-step workflow for the synthesis of the target mesylate.
Detailed Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5,5-diethoxypentan-1-ol (5.00 g, 28.37 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (5.9 mL, 42.55 mmol) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.
-
Mesylation: Slowly add methanesulfonyl chloride (2.9 mL, 37.45 mmol) dropwise via syringe over approximately 15-20 minutes. Ensure the internal temperature does not rise significantly. A white precipitate (triethylammonium chloride) will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate:hexanes. The product mesylate will be less polar (higher Rf value) than the starting alcohol.
-
Quenching and Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel containing 100 mL of cold deionized water.
-
Wash the organic layer sequentially with:
-
Rationale: The acidic wash protonates the triethylamine base, forming a water-soluble salt that partitions into the aqueous layer. The bicarbonate wash neutralizes both the excess HCl from the wash and any trace acidity from the reaction. Mesylates are generally stable to brief aqueous workups.[7]
-
-
Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The product, this compound, should be obtained as a clear, pale-yellow oil.[6] The product is often pure enough for subsequent steps without further purification.[8]
Product Characterization
Confirming the identity and purity of the synthesized mesylate is crucial. The following are expected spectroscopic data points.
| Analysis | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.48 (t, 1H, -CH(OEt)₂), δ ~4.22 (t, 2H, -CH₂OMs), δ ~3.65 (q, 2H, -OCH₂CH₃), δ ~3.48 (q, 2H, -OCH₂CH₃), δ ~3.00 (s, 3H, -SO₂CH₃), δ ~1.80-1.45 (m, 6H, alkyl chain), δ ~1.21 (t, 6H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~102.5 (-CH(OEt)₂), δ ~69.9 (-CH₂OMs), δ ~61.5 (-OCH₂CH₃), δ ~37.2 (-SO₂CH₃), δ ~32.0, ~28.5, ~22.0 (alkyl chain carbons), δ ~15.3 (-OCH₂CH₃). |
| FT-IR (neat, cm⁻¹) | ~2970-2880 (C-H stretch), ~1350 & ~1175 (asymmetric and symmetric S=O stretch of sulfonate ester), ~970 (S-O stretch). |
Safety and Handling Considerations
-
Methanesulfonyl Chloride (MsCl): MsCl is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. Always handle MsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine (Et₃N): Triethylamine is flammable and has a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Alkyl Mesylates: The product, this compound, is an alkylating agent. Alkyl mesylates are potentially genotoxic and should be handled with care.[9][10] Avoid inhalation and direct contact. All waste containing mesylates should be disposed of according to institutional guidelines for hazardous chemical waste.
Conclusion
The conversion of 5,5-diethoxypentan-1-ol to its corresponding mesylate is a robust and reliable synthetic procedure. By carefully controlling the reaction conditions, particularly temperature, and performing a meticulous aqueous workup, this compound can be synthesized in high yield and purity. This versatile intermediate serves as a valuable precursor for further functionalization, making this protocol a cornerstone for synthetic campaigns requiring the activation of a primary alcohol.
References
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An In-depth Technical Guide to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane (CAS Number: 202577-28-4), a key intermediate in synthetic organic chemistry. This document delves into its synthesis, underlying chemical principles, and significant applications in the field of drug discovery, with a particular focus on the development of therapeutic agents.
Introduction and Significance
This compound is a bifunctional molecule featuring a terminal mesylate group and a protected aldehyde in the form of a diethyl acetal. The mesylate moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the acetal provides a stable protecting group for a carbonyl functionality, which can be deprotected under acidic conditions. This unique combination of functional groups makes it a valuable building block in multi-step organic syntheses.
Its primary significance lies in its utility as a precursor for the synthesis of modified carbohydrate mimics, particularly N-alkylated deoxynojirimycin (DNJ) derivatives.[1][2] DNJ and its analogues are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[2] Consequently, these compounds are of great interest in the development of therapeutics for metabolic disorders such as diabetes and lysosomal storage diseases like Gaucher's disease.[2] The title compound provides a five-carbon linker that can be used to attach various side chains to the nitrogen atom of the deoxynojirimycin core, enabling the exploration of structure-activity relationships and the optimization of drug candidates.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 202577-28-4 | [1][5] |
| Molecular Formula | C10H22O5S | [5][6] |
| Molecular Weight | 254.34 g/mol | [6] |
| Synonyms | 5,5-Diethoxy-1-pentanol 1-methanesulfonate | [1][5] |
| Appearance | Expected to be a colorless to pale yellow oil | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
Synthesis and Mechanism
The synthesis of this compound is achieved through a straightforward and high-yielding mesylation of its corresponding alcohol precursor, 5,5-Diethoxypentan-1-ol.
Synthetic Scheme
The overall synthetic transformation is depicted below:
Reaction Mechanism
The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct. The reaction follows an SN2 pathway at the sulfur atom.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound.
Materials:
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 5,5-Diethoxypentan-1-ol in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[9]
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), the methylene protons of the pentane chain, and a singlet for the methyl group of the mesylate. The methylene protons adjacent to the mesylate group will be the most downfield shifted.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atom attached to the mesylate group will be significantly downfield shifted. As a reference, the ¹³C NMR of a similar compound, (S)-(+)-1,1-diethoxy-3-methylpentane, shows signals for the diethoxy group carbons around 15, 60, and 103 ppm.[10]
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonate group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ will confirm the complete conversion of the starting alcohol.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M+) or, more likely, peaks corresponding to characteristic fragmentation patterns, such as the loss of the mesylate group or an ethoxy group.
Application in Drug Discovery: Synthesis of Deoxynojirimycin Derivatives
As previously mentioned, a significant application of this compound is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[1] In this context, the mesylate acts as an electrophile that is readily displaced by the nucleophilic secondary amine of the deoxynojirimycin core.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a DNJ derivative using the title compound.
This synthetic route allows for the introduction of a five-carbon chain with a terminal aldehyde (after deprotection) onto the DNJ scaffold. This aldehyde can then be further functionalized, for example, through reductive amination, to introduce additional diversity into the final drug candidates.
Hazard and Safety Information
-
Alkylating Agent: Alkyl mesylates are potent alkylating agents and should be handled with extreme care.[11] They are considered to be potentially carcinogenic and mutagenic.
-
Irritant: The compound is likely to be an irritant to the eyes, skin, and respiratory tract.
-
Sensitizer: May cause sensitization by skin contact.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.[13]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the presence of two key functional groups make it an important tool for organic chemists, particularly those working in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
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"spectroscopic data (NMR, IR, MS) of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Introduction
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
This compound, with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol , incorporates two critical functional groups: a diethyl acetal and a methylsulfonate (mesylate) ester[1]. The acetal serves as a protecting group for an aldehyde, while the mesylate is an excellent leaving group, making this molecule a potentially valuable intermediate in organic synthesis. Understanding its spectroscopic signature is essential for verifying its identity, assessing its purity, and predicting its reactivity. This document is intended for researchers and scientists who require a deep, mechanistically-grounded understanding of how spectroscopic data correlates with molecular structure.
Molecular Structure & Spectroscopic Assignment Framework
To effectively interpret the spectroscopic data, we must first dissect the molecule's structure into its constituent proton and carbon environments. The diagram below illustrates the unique chemical environments within this compound, which will be the basis for our spectral assignments.
Caption: Labeled structure of the target molecule for NMR correlation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The key parameters are chemical shift (δ), which indicates the proton's environment; integration, which reveals the relative number of protons generating a signal; and splitting (multiplicity), which describes the number of neighboring protons.[2][3][4]
Experimental Protocol (Typical)
A sample of this compound (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer, recording 16-32 scans to ensure a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum: Interpretation and Analysis
Based on the molecular structure, we can predict the following signals:
-
δ ~4.5 ppm (Hₑ, 1H, triplet): This signal corresponds to the acetal proton. It is shifted significantly downfield due to the deshielding effect of two adjacent oxygen atoms. It is expected to appear as a triplet due to coupling with the two adjacent protons on the C(d) methylene group.
-
δ ~4.2 ppm (Hₐ, 2H, triplet): These protons are on the carbon adjacent to the electron-withdrawing mesylate group, causing a strong deshielding effect. The signal will be a triplet due to coupling with the two protons of the neighboring C(b) methylene group.
-
δ ~3.5-3.7 ppm (H₉, 4H, quartet): This signal represents the four equivalent methylene protons of the two ethoxy groups. They are adjacent to an oxygen atom, hence their downfield shift. Each is split into a quartet by the three protons of the neighboring methyl group.
-
δ ~3.0 ppm (Hբ, 3H, singlet): This sharp singlet corresponds to the three protons of the methyl group attached to the sulfur atom. With no adjacent protons, the signal remains unsplit.
-
δ ~1.4-1.8 ppm (Hᵦ, H꜀, HᏧ, 6H, multiplets): These signals arise from the three methylene groups of the pentane backbone. Their chemical shifts overlap, creating a complex multiplet region. Protons on C(b) will be the most deshielded in this group due to proximity to the mesylate.
-
δ ~1.2 ppm (Hₕ, 6H, triplet): This upfield signal corresponds to the six equivalent protons of the two terminal methyl groups of the ethoxy moieties. The signal is split into a triplet by the two neighboring methylene protons.
Summary Table: Predicted ¹H NMR Data
| Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment |
| Hₑ | ~4.5 | 1H | Triplet (t) | -CH (OEt)₂ |
| Hₐ | ~4.2 | 2H | Triplet (t) | -CH₂ -OMs |
| H₉ | ~3.5-3.7 | 4H | Quartet (q) | -O-CH₂ -CH₃ |
| Hբ | ~3.0 | 3H | Singlet (s) | -SO₂-CH₃ |
| Hᵦ, H꜀, HᏧ | ~1.4-1.8 | 6H | Multiplet (m) | -CH₂-CH₂ -CH₂ -CH₂ -CH |
| Hₕ | ~1.2 | 6H | Triplet (t) | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of chemically distinct carbon environments and provides information about their functional group identity based on their chemical shifts.[5] In a standard proton-decoupled experiment, each unique carbon atom produces a single, sharp peak.
Experimental Protocol (Typical)
The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A larger number of scans (e.g., 1024) is usually required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum: Interpretation and Analysis
The molecule has 8 unique carbon environments, which should give rise to 8 distinct signals:
-
δ ~103 ppm (Cₑ): The acetal carbon is highly deshielded by its two oxygen neighbors, placing it far downfield.
-
δ ~69 ppm (Cₐ): The carbon atom bonded to the oxygen of the mesylate group.
-
δ ~61 ppm (C₉): The methylene carbons of the ethoxy groups.
-
δ ~37 ppm (Cբ): The methyl carbon of the mesylate group.
-
δ ~20-35 ppm (Cᵦ, C꜀, CᏧ): The three methylene carbons of the pentane chain, appearing in the typical aliphatic region.
-
δ ~15 ppm (Cₕ): The terminal methyl carbons of the ethoxy groups, appearing in the upfield region.
Summary Table: Predicted ¹³C NMR Data
| Label | Predicted δ (ppm) | Assignment |
| Cₑ | ~103 | C H(OEt)₂ |
| Cₐ | ~69 | C H₂-OMs |
| C₉ | ~61 | -O-C H₂-CH₃ |
| Cբ | ~37 | -SO₂-C H₃ |
| Cᵦ, C꜀, CᏧ | ~20-35 | Alkane Chain Carbons |
| Cₕ | ~15 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (Typical)
A drop of the neat liquid sample would be placed between two sodium chloride (NaCl) plates to create a thin film. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Predicted IR Spectrum: Interpretation and Analysis
The IR spectrum of this compound is expected to be dominated by absorptions from the sulfonate ester and the C-O bonds of the acetal.
-
2980-2850 cm⁻¹ (Strong): C-H stretching vibrations from the various alkyl groups (methyl and methylene) in the molecule.
-
1360-1340 cm⁻¹ (Strong, Sharp): Asymmetric S=O stretching of the sulfonate ester. This is a highly characteristic and reliable absorption.[6]
-
1180-1160 cm⁻¹ (Strong, Sharp): Symmetric S=O stretching of the sulfonate ester. The presence of two strong bands in these regions is definitive for a sulfonate group.[6][7][8]
-
1150-1050 cm⁻¹ (Strong): C-O stretching vibrations. This region will likely contain multiple strong, overlapping bands corresponding to the C-O bonds of the acetal and the S-O-C linkage of the mesylate.
-
1000-950 cm⁻¹ (Strong): S-O stretching from the S-O-C bond of the ester.[6]
Summary Table: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Strong | C-H (Alkyl) Stretch |
| 1360-1340 | Strong | S=O Asymmetric Stretch |
| 1180-1160 | Strong | S=O Symmetric Stretch |
| 1150-1050 | Strong | C-O Stretch (Acetal, Ester) |
| 1000-950 | Strong | S-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[9] For a molecule like this, Electron Ionization (EI) is a common technique.
Experimental Protocol (Typical)
The sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion probe. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.
Predicted Mass Spectrum: Interpretation and Analysis
The molecular ion (M⁺) for C₁₀H₂₂O₅S is m/z 254. However, the molecular ion peak for acetals is often weak or entirely absent due to the high stability of the resulting fragment ions.[10][11][12] The fragmentation will be directed by the two functional groups.
Key Fragmentation Pathways:
-
Acetal-Directed Fragmentation: The most favorable fragmentation pathway for acetals is the cleavage of a C-O bond to lose an alkoxy radical, forming a highly stable, resonance-stabilized oxonium ion.
-
Loss of an ethoxy radical (•OCH₂CH₃): This would produce a major fragment at m/z 209 .
-
α-Cleavage: Cleavage of the C(d)-C(e) bond can lead to the formation of the diethyl acetal fragment ion, [CH(OCH₂CH₃)₂]⁺ , at m/z 103 . This is often a very prominent peak in the spectra of such compounds.[10]
-
-
Mesylate-Directed Fragmentation:
-
Loss of the mesyl radical (•SO₂CH₃): This would result in a fragment at m/z 175 .
-
Cleavage of the S-O bond: Loss of the entire pentyl acetal chain would yield the mesyl cation [CH₃SO₂]⁺ at m/z 79 .
-
The workflow below illustrates the primary predicted fragmentation events.
Caption: Predicted major fragmentation pathways in EI-MS.
Summary Table: Predicted MS Fragments
| m/z | Proposed Fragment | Notes |
| 254 | [M]⁺˙ | Molecular Ion (likely weak or absent) |
| 209 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the acetal |
| 103 | [CH(OCH₂CH₃)₂]⁺ | Characteristic and likely abundant acetal fragment |
| 79 | [CH₃SO₂]⁺ | Mesyl cation fragment |
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and self-validating structural confirmation. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns that are fully consistent with the proposed structure. IR spectroscopy confirms the presence of the critical sulfonate ester and acetal functional groups through their characteristic vibrational bands. Finally, mass spectrometry corroborates the molecular weight and reveals predictable fragmentation pathways dominated by the stable acetal moiety.
This multi-faceted approach, combining NMR, IR, and MS, provides the rigorous characterization required in modern chemical and pharmaceutical sciences, ensuring the identity, purity, and structural integrity of synthetic intermediates and final products.
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IR spectrum of epoxidized methyl ester sulfonate. - ResearchGate. (n.d.). Retrieved from [Link]
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Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940–944. Retrieved from [Link]
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Infrared spectrum of sodium methyl ester sulfonate. - ResearchGate. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. 5,5-Diethoxy-1-(methylsulfonyloxy)pentane emerges as a significant reagent, offering a unique combination of a stable protecting group and a reactive functional handle within a single molecular framework. This guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its strategic applications in the construction of complex molecular architectures, with a particular focus on its role in the synthesis of bioactive compounds.
This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this bifunctional reagent. We will delve into the mechanistic underpinnings of its reactions, provide practical experimental insights, and illustrate its utility through relevant case studies.
Core Attributes of this compound
At its core, this compound is a five-carbon chain functionalized at both ends. Its chemical structure, presented below, reveals the two key features that define its utility in organic synthesis.
Molecular Structure and Key Functional Groups:
-
Diethyl Acetal: The terminus at position 5 is protected as a diethyl acetal. Acetals are well-established protecting groups for aldehydes and ketones, known for their stability under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments.[1][2][3][4][5] This stability allows for selective transformations at the other end of the molecule without affecting the masked carbonyl group. The acetal can be readily deprotected under mild acidic conditions to reveal the parent aldehyde.[1][3]
-
Methanesulfonate (Mesylate) Ester: The terminus at position 1 is functionalized as a methanesulfonate ester. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, a consequence of the stability of the resulting mesylate anion, which is well-stabilized by resonance.[6][7] This transforms the primary alcohol from which it is derived into a potent electrophile, ready to react with a variety of nucleophiles.
These two functionalities bestow upon this compound a bifunctional nature, making it a valuable C5 synthon for introducing a protected aldehyde and an electrophilic site in a single step.
Synthesis of this compound
The preparation of this compound is a straightforward two-step process starting from commercially available precursors. The synthetic pathway is designed to be efficient and scalable, ensuring a reliable supply of the reagent for research and development purposes.
Step 1: Synthesis of 5,5-Diethoxypentan-1-ol
The journey begins with the protection of the aldehyde functionality of 5-hydroxypentanal. While 5-hydroxypentanal itself can be used, a common starting material is its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran. The reaction involves the acid-catalyzed formation of the diethyl acetal.
Reaction Scheme: 2-Hydroxytetrahydropyran is treated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The equilibrium is driven towards the formation of the acetal by removing the water formed during the reaction, typically through azeotropic distillation.
Step 2: Mesylation of 5,5-Diethoxypentan-1-ol
The second and final step is the conversion of the primary alcohol of 5,5-Diethoxypentan-1-ol to the corresponding methanesulfonate ester.[8][9] This is a standard transformation in organic synthesis that significantly enhances the leaving group ability of the hydroxyl group.[6]
Reaction Scheme: 5,5-Diethoxypentan-1-ol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction is typically performed at low temperatures to minimize side reactions.
Caption: Synthetic route to the target compound.
Applications in Organic Synthesis
The true value of this compound lies in its application as a versatile building block. Its bifunctional nature allows for the strategic introduction of a five-carbon chain bearing a latent aldehyde and an electrophilic site. This has proven particularly useful in the synthesis of heterocyclic compounds and natural product analogues.
Synthesis of Deoxynojirimycin Derivatives
A prominent application of this compound is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[8] DNJ and its analogues are potent inhibitors of α-glucosidases and are of significant interest in the development of therapeutics for diabetes and other metabolic disorders.[10][11]
The synthesis involves the nucleophilic attack of the secondary amine of a protected deoxynojirimycin precursor on the electrophilic carbon of this compound. This reaction proceeds via an S(_N)2 mechanism, leading to the formation of a new carbon-nitrogen bond.
Generalized Reaction Scheme:
Caption: Workflow for DNJ derivative synthesis.
Following the N-alkylation, the diethyl acetal can be deprotected under mild acidic conditions to unveil the aldehyde. This aldehyde can then be further manipulated, for instance, by reductive amination to introduce additional diversity or to cyclize onto the DNJ core, leading to novel polycyclic iminosugar derivatives.
General Utility as a C5 Building Block
Beyond the synthesis of DNJ derivatives, this compound can be employed in a wide array of synthetic transformations where the introduction of a five-carbon chain with a terminal electrophilic site and a protected aldehyde is desired.
Potential Applications Include:
-
Synthesis of Substituted Piperidines and Pyrrolidines: The reagent can be used to alkylate primary or secondary amines, followed by deprotection of the acetal and subsequent intramolecular reductive amination to form five- or six-membered nitrogen-containing heterocycles.
-
Formation of Long-Chain Alcohols and Ethers: Nucleophilic attack by alkoxides or phenoxides on the mesylate will yield the corresponding ethers. Subsequent deprotection and reduction of the aldehyde would provide a diol.
-
Carbon-Carbon Bond Formation: The use of carbon nucleophiles, such as organocuprates or stabilized enolates, can lead to the formation of new carbon-carbon bonds, extending the carbon skeleton.
Experimental Protocols
The following are generalized protocols for the synthesis and application of this compound. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: Synthesis of this compound
| Step | Reagents and Conditions | Purpose |
| 1 | 5,5-Diethoxypentan-1-ol, Dichloromethane (DCM) | Dissolve the starting material. |
| 2 | Triethylamine (1.2 - 1.5 eq.) | Base to neutralize HCl byproduct. |
| 3 | Cool to 0 °C | Control the exothermic reaction. |
| 4 | Methanesulfonyl chloride (1.1 - 1.3 eq.), dropwise | Introduce the mesyl group. |
| 5 | Stir at 0 °C to room temperature | Allow the reaction to go to completion. |
| 6 | Aqueous workup (e.g., wash with water, brine) | Remove salts and impurities. |
| 7 | Dry over Na(_2)SO(_4) or MgSO(_4) | Remove residual water. |
| 8 | Concentrate in vacuo | Remove the solvent. |
Protocol 2: N-Alkylation of an Amine
| Step | Reagents and Conditions | Purpose |
| 1 | Amine substrate, Aprotic solvent (e.g., DMF, CH(_3)CN) | Dissolve the nucleophile. |
| 2 | Base (e.g., K(_2)CO(_3), Cs(_2)CO(_3)), if starting with an amine salt | Deprotonate the amine. |
| 3 | This compound (1.0 - 1.2 eq.) | The electrophile. |
| 4 | Heat (e.g., 60-80 °C) | Promote the S(_N)2 reaction. |
| 5 | Monitor by TLC or LC-MS | Track reaction progress. |
| 6 | Aqueous workup and extraction | Purify the product. |
| 7 | Column chromatography | Isolate the pure N-alkylated product. |
Conclusion
This compound stands out as a highly valuable and versatile bifunctional building block in organic synthesis. Its unique combination of a stable acetal protecting group and a highly reactive mesylate leaving group allows for the strategic and efficient construction of complex molecules. The successful application of this reagent in the synthesis of bioactive deoxynojirimycin derivatives highlights its potential in medicinal chemistry and drug discovery. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed synthons is poised to expand, enabling the synthesis of the next generation of therapeutic agents and functional materials.
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An In-depth Technical Guide to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis
5,5-Diethoxy-1-(methylsulfonyloxy)pentane, also known as 5,5-diethoxypentyl mesylate, is a valuable bifunctional reagent in organic synthesis. Its structure incorporates two key functionalities: a terminal mesylate group and a diethyl acetal. The mesylate serves as an excellent leaving group in nucleophilic substitution reactions, making the molecule a potent alkylating agent. Simultaneously, the diethyl acetal acts as a stable protecting group for an aldehyde, which can be revealed under acidic conditions. This unique combination allows for the introduction of a five-carbon chain with a latent aldehyde functionality, a feature highly sought after in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the synthesis, characterization, chemical reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this reagent in their synthetic endeavors. The information presented herein is a synthesis of established chemical principles and available literature, aimed at providing both theoretical understanding and practical guidance.
Synthesis and Characterization: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. The first step involves the protection of the aldehyde as a diethyl acetal, followed by the mesylation of the primary alcohol.
Step 1: Synthesis of the Precursor, 5,5-Diethoxypentan-1-ol
The aldehyde functionality of 5-hydroxypentanal is first protected as a diethyl acetal to prevent its interference in the subsequent mesylation step. This is a standard acid-catalyzed reaction with ethanol.
Experimental Protocol: Synthesis of 5,5-Diethoxypentan-1-ol
-
To a solution of 5-hydroxypentanal (1 equivalent) in absolute ethanol (excess, serving as both reagent and solvent), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the acid catalyst is neutralized with a mild base, such as sodium bicarbonate solution.
-
The excess ethanol is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5,5-diethoxypentan-1-ol, which can be purified by vacuum distillation if necessary.
Step 2: Mesylation of 5,5-Diethoxypentan-1-ol
The primary alcohol of 5,5-diethoxypentan-1-ol is then converted to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1][2][3][4] This transformation converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group.
Experimental Protocol: Synthesis of this compound [1][2][3][4]
-
Dissolve 5,5-diethoxypentan-1-ol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a few hours or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil. The product is often used in the next step without further purification.
Characterization
Due to the limited availability of specific spectroscopic data for this compound in the public domain, the following characterization data is predicted based on the analysis of its structural features and comparison with analogous compounds. Researchers should perform their own analytical characterization for confirmation.
| Spectroscopic Data | Predicted Chemical Shifts/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.38 (t, 2H), 4.22 (t, 2H), 3.65 (q, 2H), 3.48 (q, 2H), 3.00 (s, 3H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.50-1.40 (m, 2H), 1.22 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 102.5, 69.5, 61.0, 37.5, 32.0, 29.0, 22.0, 15.3 |
| FTIR (neat) | ν (cm⁻¹) ~2975, 2930, 1355 (S=O stretch), 1175 (S=O stretch), 1120 (C-O stretch), 960 |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₀H₂₂O₅SNa: 277.1080, found: [Value to be determined experimentally] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the mesylate group. The mesylate anion (CH₃SO₃⁻) is a very stable species, making it an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism with primary substrates.
The diethyl acetal group is stable under neutral and basic conditions, which allows for selective reaction at the mesylate terminus.[5][6][7][8][9] However, it is readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This orthogonal reactivity is a key feature of this bifunctional reagent.
General Sₙ2 reaction mechanism of this compound.
Applications in Organic Synthesis: A Gateway to Iminosugar Derivatives
A significant application of this compound is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[10][11][12] DNJ and its analogs are potent glycosidase inhibitors and have shown therapeutic potential for the treatment of various diseases, including diabetes and viral infections. The alkylation of the secondary amine of DNJ with this compound introduces a five-carbon chain with a masked aldehyde.
Synthetic workflow for the preparation of an N-alkylated DNJ derivative.
Conceptual Experimental Protocol: N-Alkylation of 1-Deoxynojirimycin
-
Dissolve 1-deoxynojirimycin (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-alkylated DNJ derivative with the acetal intact can be purified by column chromatography.
-
For the deprotection of the acetal, the purified product is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and dilute aqueous acid (e.g., 1 M HCl).
-
The mixture is stirred at room temperature until the deprotection is complete.
-
The reaction is then neutralized, and the final product, N-(5-oxopentyl)-DNJ, is isolated and purified.
Safety and Handling
Alkyl mesylates are potent alkylating agents and should be handled with caution as they are potentially toxic and carcinogenic.[13][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[5][15]
General Safety Precautions:
-
Inhalation: Avoid breathing vapors or dust.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, users should refer to the SDS of structurally similar alkyl mesylates and handle the compound with the utmost care.
Conclusion
This compound is a highly versatile and valuable reagent for organic synthesis. Its bifunctional nature, combining a potent alkylating agent with a masked aldehyde, provides a powerful tool for the construction of complex molecules. Its application in the synthesis of modified iminosugars highlights its importance in the development of new therapeutic agents. While exercising appropriate safety precautions is paramount, the synthetic utility of this reagent makes it a significant asset in the arsenal of the modern organic chemist.
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The Electrophilic Nature of C1 in 5,5-Diethoxy-1-(methylsulfonyloxy)pentane: A Guide for Synthetic and Medicinal Chemists
Abstract
In the landscape of drug development and complex organic synthesis, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Alkylating agents, molecules capable of delivering a carbon-based fragment, are fundamental tools in this endeavor. This technical guide provides an in-depth analysis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, focusing on the pronounced electrophilicity of its primary carbon (C1). We will dissect the molecular architecture, paying special attention to the role of the methylsulfonyloxy (mesylate) group as a superior leaving group and the steric accessibility of the primary carbon. This document serves as a resource for researchers, scientists, and drug development professionals, offering mechanistic insights and practical protocols for leveraging this potent electrophile in nucleophilic substitution reactions.
Introduction: The Strategic Importance of Electrophiles in Synthesis
The construction of complex molecular frameworks relies on the predictable reaction between electron-rich species (nucleophiles) and electron-poor species (electrophiles)[1]. An effective electrophile possesses two key attributes: a carbon center with a significant partial positive charge (δ+) and a leaving group that can readily depart with its bonding electrons. This compound is a prime exemplar of a highly effective alkylating agent, specifically designed to deliver a five-carbon chain bearing a masked aldehyde functionality. The focus of this guide is the C1 carbon, which is activated towards nucleophilic attack.
Molecular Architecture and Its Influence on Reactivity
To understand the reactivity of the C1 carbon, we must analyze the contribution of each component of the molecule.
The Activating Force: The Methylsulfonyloxy (Mesylate) Leaving Group
The cornerstone of the C1 carbon's electrophilicity is the attached methylsulfonyloxy (mesylate, -OMs) group. Alcohols themselves are poor substrates for substitution reactions because the hydroxide ion (OH⁻) is a strong base and thus a poor leaving group[2]. Conversion of the primary alcohol precursor to the corresponding mesylate dramatically alters this reactivity.
The exceptional ability of the mesylate anion (CH₃SO₃⁻) to act as a leaving group stems from its profound stability. Upon cleavage of the C-O bond, the negative charge on the oxygen atom is extensively delocalized through resonance across the two other oxygen atoms and the sulfur atom[3][4]. This distribution of charge means the resulting anion is a very weak base, making its departure from the carbon center energetically favorable[2].
dot graph "Mesylate_Resonance" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} } Caption: Resonance stabilization of the mesylate anion.
Furthermore, the entire sulfonyl group is powerfully electron-withdrawing due to the high electronegativity of the oxygen atoms[5][6]. This inductive effect pulls electron density away from the C1 carbon through the C-O sigma bond, imparting a significant partial positive charge and making it highly attractive to nucleophiles[7].
The Target: A Sterically Unhindered Primary Carbon
The target C1 carbon is primary (1°), meaning it is bonded to only one other carbon atom. This lack of steric hindrance is crucial for its reactivity. The dominant reaction pathway for such substrates is the bimolecular nucleophilic substitution (Sₙ2) reaction[1][8]. In the Sₙ2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack")[9]. A primary carbon offers a clear and unobstructed path for this approach, leading to a lower activation energy and a faster reaction rate compared to more crowded secondary or tertiary carbons[8][9].
The Bystander: The 5,5-Diethoxy Acetal Group
Located at the opposite end of the pentane chain is a 5,5-diethoxy group, which is an acetal. Under the neutral or basic conditions typical for Sₙ2 reactions, acetals are stable and unreactive. Its primary role is that of a protecting group for a terminal aldehyde. The four-carbon separation between the acetal and the C1 electrophilic center ensures that its electronic influence (inductive or resonance effects) on the reaction site is negligible. Its main purpose is to be carried through the substitution reaction unchanged, available for deprotection in a subsequent synthetic step to reveal the aldehyde.
Reaction Dynamics: The Sₙ2 Pathway
The combination of a primary carbon and an excellent leaving group dictates that this compound will react with nucleophiles predominantly via an Sₙ2 mechanism[10].
Key Characteristics of the Sₙ2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics)[1].
-
Mechanism: It is a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks[9].
-
Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon, known as a Walden inversion[9]. While the C1 in this specific molecule is not a stereocenter, this principle is fundamental to Sₙ2 reactions.
dot graph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: The concerted Sₙ2 reaction mechanism at C1.
Experimental Protocols and Considerations
The high electrophilicity of the primary carbon mesylate makes it a versatile intermediate. Below are representative protocols for its synthesis and subsequent reaction with a model nucleophile.
Synthesis of this compound
The substrate is readily prepared from its corresponding primary alcohol, 5,5-Diethoxy-1-pentanol. This process, known as mesylation, converts the poor -OH leaving group into the excellent -OMs leaving group[11][12].
Protocol: Mesylation of 5,5-Diethoxy-1-pentanol [13][14]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 5,5-Diethoxy-1-pentanol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution. This base will neutralize the HCl byproduct.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.
Nucleophilic Substitution with Sodium Azide
To demonstrate the utility of the mesylate, a reaction with sodium azide (NaN₃) provides a clean and efficient route to the corresponding alkyl azide, a valuable intermediate for synthesizing primary amines[15].
Protocol: Sₙ2 Reaction with Sodium Azide [15][16]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5-2.0 eq.) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction's completion by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 5,5-Diethoxy-1-azidopentane.
| Parameter | Mesylation Reaction | Azide Substitution |
| Electrophile | Methanesulfonyl Chloride | This compound |
| Nucleophile | 5,5-Diethoxy-1-pentanol | Azide Ion (N₃⁻) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | 0 °C | 60-80 °C |
| Key Feature | Activation of alcohol | Displacement of mesylate |
Conclusion
The primary carbon in this compound is a highly effective and predictable electrophilic center. Its reactivity is a direct consequence of two synergistic factors: the powerful inductive pull and superior leaving group ability of the mesylate group, and the sterically unhindered nature of the primary carbon. This combination makes it an ideal substrate for Sₙ2 reactions, allowing for the efficient and clean introduction of a five-carbon synthetic building block in the development of new chemical entities. Understanding these fundamental principles enables chemists to strategically employ this and similar reagents to achieve complex synthetic goals.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in the Synthesis of Deoxynojirimycin (DNJ) Derivatives
Introduction: Deoxynojirimycin and the Quest for Potent Glycosidase Inhibitors
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, stands as a prominent figure in the landscape of carbohydrate mimetics.[1] First isolated from mulberry plants, this iminosugar is a potent inhibitor of α-glucosidases, enzymes crucial for the digestion of carbohydrates.[2] This inhibitory action, which delays glucose absorption, has led to the development of N-alkylated DNJ derivatives such as Miglitol and Miglustat, approved for the treatment of type 2 diabetes and Gaucher disease, respectively.[2][3] The therapeutic potential of DNJ and its analogues extends to antiviral, anti-obesity, and anticancer applications, fueling extensive research into novel synthetic strategies to access diverse derivatives with enhanced potency and selectivity.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 5,5-diethoxy-1-(methylsulfonyloxy)pentane, a versatile C5 building block, in the synthesis of novel deoxynojirimycin derivatives. We will primarily focus on its well-established role as an N-alkylating agent to introduce a hydrophobic chain with a latent aldehyde functionality. Furthermore, we will explore its potential in de novo synthetic strategies for constructing the core piperidine scaffold.
Part 1: N-Alkylation of Deoxynojirimycin for Enhanced Bioactivity
The introduction of hydrophobic N-alkyl chains to the deoxynojirimycin core has been a fruitful strategy for modulating its biological activity.[3] This modification can enhance the inhibitor's affinity for the active site of target enzymes and improve its pharmacokinetic properties. This compound serves as an excellent reagent for this purpose, introducing a five-carbon chain terminating in a diethyl acetal. This acetal group is stable under the alkylation conditions but can be readily hydrolyzed to a reactive aldehyde, providing a handle for further functionalization.
A notable application of this strategy is in the generation of specific inhibitors for non-lysosomal glucosylceramidase, an enzyme implicated in ceramide-mediated signaling processes.[4] The synthesis of N-(5,5-diethoxypentyl)-deoxynojirimycin provides a precursor to a variety of hydrophobic derivatives.
Experimental Workflow for N-Alkylation
The synthesis of N-(5,5-diethoxypentyl)-deoxynojirimycin involves a two-step process starting from the commercially available glutaric dialdehyde mono(diethyl)acetal.
Caption: Synthetic workflow for N-alkylation of DNJ.
Detailed Protocol: Synthesis of N-(5,5-Diethoxypentyl)-deoxynojirimycin
This protocol is adapted from the literature for the synthesis of hydrophobic deoxynojirimycin derivatives.[4]
Step 1: Synthesis of this compound
-
Reduction of Glutaric Dialdehyde Mono(diethyl)acetal:
-
To a solution of glutaric dialdehyde mono(diethyl)acetal (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,5-diethoxypentan-1-ol.
-
-
Mesylation of 5,5-Diethoxypentan-1-ol:
-
Dissolve 5,5-diethoxypentan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.
-
Step 2: N-Alkylation of Deoxynojirimycin
-
Reaction Setup:
-
To a solution of deoxynojirimycin (1 equivalent) in dimethylformamide, add potassium carbonate (3 equivalents).
-
Add this compound (1.2 equivalents).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield N-(5,5-diethoxypentyl)-deoxynojirimycin.
-
| Compound | Starting Material | Reagents | Typical Yield |
| 5,5-Diethoxypentan-1-ol | Glutaric dialdehyde mono(diethyl)acetal | NaBH4, Methanol | >90% |
| This compound | 5,5-Diethoxypentan-1-ol | MsCl, Et3N, DCM | >95% |
| N-(5,5-Diethoxypentyl)-DNJ | Deoxynojirimycin | K2CO3, DMF | 60-70% |
Part 2: Potential Application in the De Novo Synthesis of the Deoxynojirimycin Core
While the primary documented use of this compound in this context is for N-alkylation, its structure lends itself to a potential role in the de novo construction of the deoxynojirimycin piperidine ring. A key strategy for the synthesis of polyhydroxylated piperidines is the double reductive amination of a 1,5-dicarbonyl compound.[5]
Conceptual Workflow for De Novo Synthesis
This hypothetical pathway leverages the latent aldehyde of the diethoxyacetal group and the reactivity of the mesylate.
Caption: Conceptual pathway for de novo DNJ synthesis.
Causality Behind the Proposed Strategy:
-
Introduction of the Nitrogen Atom: The methylsulfonyloxy group is an excellent leaving group, allowing for nucleophilic substitution to introduce a nitrogen-containing functionality, such as an azide that can be subsequently reduced to a primary amine. This would yield 5,5-diethoxy-1-aminopentane.
-
Unmasking the Aldehyde: The diethyl acetal serves as a protecting group for an aldehyde. Mild acidic hydrolysis would reveal the aldehyde at C5 of the pentane chain.
-
Building the Dicarbonyl Precursor: The primary amine would need to be incorporated into a larger fragment that contains the necessary stereocenters and a second carbonyl group (or a precursor) to enable the cyclization. This could be achieved by reacting the amino aldehyde with a suitable chiral building block.
-
Intramolecular Reductive Amination: The resulting acyclic amino-dicarbonyl compound could then undergo an intramolecular double reductive amination to form the piperidine ring of a DNJ derivative.[5][6] The stereochemistry of the newly formed centers would be influenced by the chiral precursors and the reaction conditions.
While this de novo approach is conceptually sound and aligns with established methods for iminosugar synthesis, further research is required to optimize the specific reaction conditions and intermediates.[7][8]
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in the synthesis of deoxynojirimycin derivatives. Its established application in the N-alkylation of the DNJ core provides a straightforward and efficient method for creating analogues with modified biological activities. The latent aldehyde functionality within this building block offers significant potential for further chemical transformations, enabling the creation of diverse libraries of DNJ derivatives for drug discovery programs.
The exploration of its use in de novo synthetic strategies, while still in the conceptual phase, opens up exciting avenues for the development of novel and efficient routes to the deoxynojirimycin scaffold. Future work in this area could focus on the development of one-pot procedures that combine the introduction of the amino group with the cyclization step, further streamlining the synthesis of these important therapeutic agents.
References
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Ataka, Y., & Suga, S. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334–342.
- Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry, 3(4), 1319-1345.
- Boyko, Y. D., Dorokhov, V. S., Sukhorukov, A. Y., & Ioffe, S. L. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556.
- Wikipedia. (2023, November 27). 1-Deoxynojirimycin. In Wikipedia.
- Overkleeft, H. S., Renkema, G. H., Neele, J., Vianello, P., Hung, I. O., Strijland, A., van der Burg, A. M., Koomen, G.-J., Pandit, U. K., & Aerts, J. M. F. G. (n.d.). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase*.
- Nicotra, F., Cipolla, L., & Russo, G. (2003). General Methods for Iminosugar Synthesis. Current Topics in Medicinal Chemistry, 3(5), 497-518.
- (2010).
- Fleet, G. W. J., & Ramsden, N. G. (1991). Synthesis of nojirimycin derivatives.
- Docherty, P. H. (2009, December 15). Total Synthesis of 1-Deoxynojirimycin & 1-Deoxyaltronojirimycin by Davies. Organic Chemistry Portal.
- Osuch-Kwiatkowska, A., & Jarosz, S. (2022). Synthesis of the precursors of iminosugars with 7-membered ring.
- Joseph, C. C., Regeling, H., Zwanenburg, B., & Chittenden, G. J. F. (2002). Synthesis of 1-deoxy-L-gulonojirimycin (L-guloDNJ) and 1-deoxy-D-talonojirimycin (D-taloDNJ).
- Davis, B. (1995). Piperidine Synthesis. DTIC.
- Nsingulou, R. K., Ossart, C., Gallier, F., Lequart, V., Couthon-Gourvès, H., & Nardello-Rataj, V. (2014). Synthesis of the first examples of iminosugar clusters based on cyclopeptoid cores. Beilstein Journal of Organic Chemistry, 10, 1464–1473.
- Chen, X., Xiao, J., Battino, M., & Chen, S. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function.
- Overkleeft, H. S., Renkema, G. H., Neele, J., Vianello, P., Hung, I. O., Strijland, A., van der Burg, A. M., Koomen, G.-J., Pandit, U. K., & Aerts, J. M. F. G. (n.d.). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase*. Semantic Scholar.
- Asress, M. A. (2022). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature.
- Osuch-Kwiatkowska, A., & Jarosz, S. (2022). Synthesis of the precursors of iminosugars with 7-membered ring.
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Application Notes and Protocols for the Synthesis of Piperidine Derivatives Using 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Introduction: The Strategic Importance of the Piperidine Scaffold and a Versatile Synthetic Entry Point
The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. Consequently, the development of robust and efficient synthetic routes to functionalized piperidines is a cornerstone of modern drug discovery.
This application note details a strategic and highly adaptable protocol for the synthesis of N-substituted piperidine derivatives, commencing from the versatile building block, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane . This linear precursor embodies a masked aldehyde functionality, in the form of a diethyl acetal, and a terminal leaving group (mesylate), rendering it an ideal electrophile for the construction of the piperidine heterocycle through a tandem N-alkylation and intramolecular cyclization sequence with primary amines. The subsequent deprotection of the acetal provides access to a crucial aldehyde handle, which can be further elaborated to introduce a wide array of substituents at the 2-position of the piperidine ring, making this a powerful strategy for generating libraries of novel drug-like molecules.
Reaction Mechanism and Scientific Principles: A Two-Stage Approach to Piperidine Synthesis
The synthesis of N-substituted 2-formylpiperidine derivatives from this compound and a primary amine is conceptually divided into three key stages:
-
Preparation of the Key Electrophile : The synthesis begins with the activation of the primary alcohol of 5,5-diethoxypentan-1-ol via mesylation to generate the highly reactive electrophile, this compound.
-
Tandem N-Alkylation and Intramolecular Cyclization : The primary amine undergoes a nucleophilic attack on the mesylate, followed by an intramolecular cyclization to form the piperidine ring.
-
Deprotection to Unveil the Aldehyde : The final step involves the acid-catalyzed hydrolysis of the diethyl acetal to reveal the 2-formylpiperidine derivative.
Stage 1: Mesylation of 5,5-Diethoxypentan-1-ol
The conversion of the primary alcohol to a mesylate is a critical activation step, transforming the hydroxyl group, a poor leaving group, into a highly effective one. The reaction proceeds by the nucleophilic attack of the alcohol on methanesulfonyl chloride in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction.[2][3]
Stage 2: Formation of the Piperidine Ring
This stage involves a tandem sequence of two fundamental reactions:
-
Intermolecular Nucleophilic Substitution (N-Alkylation) : The primary amine, acting as a nucleophile, attacks the carbon bearing the mesylate group in an SN2 reaction, displacing the mesylate and forming a new carbon-nitrogen bond.[4][5] This results in the formation of an N-substituted-5,5-diethoxypentan-1-amine intermediate. To favor mono-alkylation, the reaction conditions can be controlled, for instance, by the slow addition of the mesylate to an excess of the amine.[6][7][8]
-
Intramolecular Nucleophilic Substitution (Cyclization) : The newly formed secondary amine then acts as an internal nucleophile, attacking one of the ethoxy carbons of the acetal, which is in equilibrium with the protonated oxonium ion under the reaction conditions. However, a more plausible and common pathway for piperidine synthesis from 1,5-difunctionalized pentanes involves the initial formation of a secondary amine which then cyclizes. In the context of the proposed synthesis, the initial N-alkylation is followed by a base-promoted intramolecular cyclization. The secondary amine attacks the carbon bearing the second leaving group (in analogous syntheses using 1,5-dihalopentanes). In our case, the reaction is designed as a direct cyclization of the intermediate formed from the primary amine and the mesylate. A more direct analogy is the reaction of a primary amine with a 1,5-dihaloalkane, which proceeds via a tandem nucleophilic substitution.[9]
Stage 3: Acetal Deprotection
The diethyl acetal is a stable protecting group for the aldehyde functionality under neutral and basic conditions. Its removal is typically achieved under acidic conditions.[10] The mechanism involves the protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde.[11][12][13][14]
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from standard mesylation procedures for primary alcohols.[2][3][15][16]
Materials:
-
5,5-Diethoxypentan-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-diethoxypentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.5 eq.) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of N-Substituted Piperidine-2-carbaldehyde Diethyl Acetal
This protocol describes the reaction of a primary amine with the synthesized mesylate to form the N-substituted piperidine derivative. Benzylamine is used as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), benzylamine (1.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, and wash the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylpiperidine-2-carbaldehyde diethyl acetal.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Deprotection to N-Substituted 2-Formylpiperidine
This protocol outlines the final deprotection step to yield the target aldehyde.
Materials:
-
N-benzylpiperidine-2-carbaldehyde diethyl acetal
-
Acetone
-
Water
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-benzylpiperidine-2-carbaldehyde diethyl acetal (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 2 M hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude N-benzyl-2-formylpiperidine.
-
Purify the product by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-substituted 2-formylpiperidines.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 5,5-Diethoxypentan-1-ol | MsCl, Et₃N | This compound | >90% |
| 2 | This compound & Benzylamine | K₂CO₃ | N-Benzylpiperidine-2-carbaldehyde Diethyl Acetal | 60-80% |
| 3 | N-Benzylpiperidine-2-carbaldehyde Diethyl Acetal | 2 M HCl | N-Benzyl-2-formylpiperidine | >85% |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Field-Proven Insights
-
Mesylation Step: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. The reaction is exothermic, so maintaining a low temperature during the addition of methanesulfonyl chloride is crucial to prevent side reactions.
-
Cyclization Step: The choice of base and solvent can influence the reaction rate and yield. For less reactive amines, a higher boiling point solvent like DMF and a stronger base may be necessary. Over-alkylation can be an issue; using a slight excess of the primary amine can help to minimize the formation of quaternary ammonium salts.
-
Deprotection Step: The rate of acetal hydrolysis is dependent on the acid concentration and temperature. For sensitive substrates, using a milder acid catalyst or lower temperatures may be required to avoid decomposition of the product. The reaction should be carefully monitored to prevent over-exposure to acidic conditions.
Conclusion
The synthesis of N-substituted piperidine derivatives via this compound offers a versatile and efficient route to a key heterocyclic scaffold in drug discovery. The presented protocols, grounded in established chemical principles, provide a reliable framework for researchers to access a diverse range of functionalized piperidines. The strategic use of the diethyl acetal as a masked aldehyde allows for late-stage functionalization, making this methodology particularly valuable for the generation of compound libraries for biological screening.
References
-
Green Chemistry. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
NIH. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]
-
Organic Letters. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
-
ResearchGate. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
RSC Publishing. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
The Hive. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]
-
Dakota Systems. (n.d.). Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. [Link]
-
ResearchGate. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. [Link]
-
J-STAGE. (n.d.). Simple and Chemoselective Deprotection of Acetals. [Link]
-
ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. [Link]
-
University of Calgary. (n.d.). Alkylation of Amines. [Link]
-
UNT Digital Library. (2006). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
Organic Syntheses. (n.d.). 2-PHENYL-1-PROPANAL. [Link]
-
RSC Publishing. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
MDPI. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
YouTube. (2022). Alkylation of Amines. [Link]
-
PubChem. (n.d.). 5,5-Diethoxypentan-1-amine. [Link]
-
NIH. (n.d.). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. [Link]
-
Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
RSC Publishing. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
PubChem. (n.d.). 5,5-Diethoxypentan-1-amine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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"conditions for the deprotection of the diethyl acetal in 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"
Application Note: Selective Deprotection of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Chemoselectivity
In multistep organic synthesis, the strategic use of protecting groups is fundamental. Acetals, such as the diethyl acetal in this compound, are common and effective masks for aldehyde functionalities. They exhibit robust stability towards basic, nucleophilic, and oxidative conditions.[1][2] However, their removal (deprotection) requires acidic conditions, which presents a significant challenge in substrates containing other acid-sensitive or reactive functional groups.[3]
The target molecule, this compound, exemplifies this challenge. It contains both a diethyl acetal and a primary mesylate. The mesylate (methylsulfonate) is an excellent leaving group, making the C-O bond susceptible to nucleophilic substitution (SN2) or elimination (E2) reactions.[4][5][6] Consequently, the deprotection of the acetal must be performed under conditions that are acidic enough to hydrolyze the acetal but mild enough to prevent undesired reactions at the mesylate terminus. This note provides a detailed guide to the mechanistic considerations and field-proven protocols for achieving this selective transformation.
Mechanistic Considerations: A Delicate Balance
Successful deprotection hinges on exploiting the kinetic and thermodynamic differences between acetal hydrolysis and mesylate degradation pathways.
Acetal Hydrolysis Pathway
Acetal hydrolysis is a reversible, acid-catalyzed process.[2][7] The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water to form a hemiacetal. Subsequent acid-catalyzed elimination of the second equivalent of alcohol liberates the desired aldehyde. Driving the reaction to completion typically involves using a large excess of water in a co-solvent system to shift the equilibrium (Le Châtelier's principle).[8]
Caption: Acid-catalyzed hydrolysis of a diethyl acetal.
Potential Side Reactions of the Mesylate Group
The primary concern is the stability of the C-OMs bond. Under strongly acidic conditions, particularly with nucleophilic conjugate bases (e.g., HCl, HBr), the mesylate can be displaced via an SN2 reaction. If heated, elimination to form a terminal alkene is also possible. Therefore, the ideal catalyst is a mild acid with a non-nucleophilic counter-ion.[9]
Recommended Protocols for Selective Deprotection
Two primary protocols are recommended, differing in their acidity and solvent systems. The choice depends on the substrate's sensitivity and the desired reaction kinetics. Monitoring by Thin-Layer Chromatography (TLC) is essential for all procedures.
Protocol A: Buffered Acetic Acid System
This method employs a buffered acidic environment, which is highly effective for sensitive substrates. The acetic acid/water/THF system provides a homogenous solution and controlled protonolysis.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a 3:1:1 mixture of Tetrahydrofuran (THF), acetic acid, and water.[10] A typical concentration is 0.1 to 0.5 M.
-
Reaction Conditions: Stir the solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material (acetal) will have a higher Rf value than the more polar product (aldehyde).
-
Workup: Once the starting material is consumed (typically 4-16 hours), carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step neutralizes the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 5-oxo-1-(methylsulfonyloxy)pentane, can be purified by flash column chromatography on silica gel if necessary.
Protocol B: Mild Catalysis with Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a mild, organic-soluble acidic catalyst that is highly effective for the cleavage of acetals in substrates intolerant to stronger acids.[11][12][13] It provides a controlled acidic environment, minimizing the risk of side reactions.[14]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of acetone and water (typically a 4:1 ratio).
-
Catalyst Addition: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 equiv).[15]
-
Reaction Conditions: Stir the reaction mixture at room temperature or warm gently to 40-50 °C to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.
-
Workup: Upon completion (typically 6-24 hours), remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with a small amount of saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary and Troubleshooting
The following table summarizes the key parameters for the recommended protocols.
| Parameter | Protocol A: Acetic Acid System | Protocol B: PPTS Catalysis |
| Acid | Acetic Acid (Stoichiometric) | Pyridinium p-Toluenesulfonate (Catalytic) |
| Solvent System | THF / Water / Acetic Acid | Acetone / Water |
| Temperature | 20 - 25 °C | 25 - 50 °C |
| Typical Time | 4 - 16 hours | 6 - 24 hours |
| Key Advantage | Homogenous, easily controlled | Very mild, ideal for highly sensitive substrates |
| Potential Issue | Longer reaction times for sterically hindered acetals | Catalyst may require gentle heating to be effective |
Troubleshooting Guide:
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the acid catalyst can be added (Protocol B), or the reaction can be gently heated (both protocols). Ensure the water content is sufficient to drive the equilibrium.
-
Product Degradation: If TLC shows the formation of multiple byproducts, the reaction temperature may be too high, or the acid may be too concentrated. Switching from Protocol A to the milder Protocol B is recommended.
-
Difficult Workup: If emulsions form during extraction, add more brine to the aqueous layer to break the emulsion.
Experimental Workflow Visualization
The overall process from starting material to purified product is outlined below.
Caption: General experimental workflow for acetal deprotection.
Conclusion
The selective deprotection of the diethyl acetal in this compound is readily achievable with careful selection of reaction conditions. Both the buffered acetic acid system and the milder PPTS-catalyzed method provide effective pathways to the desired aldehyde while preserving the integrity of the sensitive mesylate group. The choice of protocol should be guided by the specific stability constraints of the substrate and related intermediates in a synthetic sequence. Rigorous monitoring and controlled workup procedures are critical for maximizing yield and purity.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of PPTS in Acetyl Protection and Deprotection Chemistry.
- ChemicalBook. (2019). Applications of Pyridinium p-Toluenesulfonate.
- Boc Sciences. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety.
- Wikipedia. (n.d.). Pyridinium p-toluenesulfonate.
- Bartoli, G., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Ranu, B. C., et al. (1998). Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry.
- Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. ResearchGate.
- Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS).
- Wikipedia. (n.d.). Mesylate.
- BenchChem. (n.d.). Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Efficiency.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Chemistry LibreTexts. (2022). Reactions of Alcohols.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Hydroxyl Group Protection.
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Application Notes and Protocols for the Synthesis of 1-Azasugars Using 5,5-Diethoxy-1-(methylsulfonyloxy)pentane as a Versatile Building Block
Introduction: The Significance of 1-Azasugars and a Novel Synthetic Approach
1-Azasugars, also known as iminosugars, are a compelling class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification imparts unique chemical and biological properties, most notably the ability to act as potent and specific inhibitors of glycosidases and glycosyltransferases. These enzymes play crucial roles in a myriad of biological processes, including intestinal digestion, glycoprotein processing, and viral life cycles. Consequently, 1-azasugars have emerged as promising therapeutic agents for a wide range of diseases, including diabetes, Gaucher's disease, and viral infections like HIV.[1][2]
While numerous synthetic routes to 1-azasugars have been developed, many rely on lengthy reaction sequences starting from chiral carbohydrate precursors. This application note details a robust and flexible strategy for the synthesis of 1-azasugars, employing the achiral and readily accessible building block, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane . This approach hinges on a pivotal intramolecular reductive amination to construct the core piperidine scaffold, followed by stereoselective functionalization to introduce the requisite hydroxyl groups. This methodology offers a streamlined pathway to a variety of 1-azasugar analogues, facilitating the exploration of their therapeutic potential.
Overall Synthetic Strategy: A Modular Approach
The synthetic pathway is designed in a modular fashion, allowing for optimization at each stage. The core logic involves the transformation of the linear C5 building block into a functionalized piperidine ring, which is then elaborated into the final polyhydroxylated 1-azasugar.
The key transformations are:
-
Nucleophilic Substitution: Introduction of a nitrogen-containing moiety by displacing the mesylate group.
-
Acetal Deprotection: Hydrolysis of the diethyl acetal to unmask the aldehyde functionality.
-
Intramolecular Reductive Amination: Cyclization of the amino-aldehyde intermediate to form the piperidine ring.
-
Hydroxylation: Stereoselective introduction of hydroxyl groups to furnish the final 1-azasugar.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
This compound (CAS No. 202577-28-4) is a key bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a stable diethyl acetal protecting group and a reactive mesylate leaving group, makes it an invaluable building block for introducing a five-carbon chain with latent aldehyde functionality. This attribute is particularly sought after in the construction of heterocyclic systems and in the homologation of carbon chains during the synthesis of active pharmaceutical ingredients (APIs). The ability to perform a clean and efficient large-scale synthesis of this reagent is therefore of paramount importance for process chemistry and drug development timelines.
This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust two-step synthetic pathway. The protocol is designed to be scalable and provides in-depth explanations for experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the preparation of the precursor alcohol, 5,5-Diethoxypentan-1-ol. This is followed by the mesylation of the primary alcohol to yield the final product. This strategy is predicated on the use of readily available starting materials and well-understood, scalable reaction classes.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Over-Alkylation with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Welcome to the technical support center for reactions involving 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with over-alkylation. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and achieve your desired mono-alkylated products.
Introduction to the Challenge: The Reactivity of Sulfonate Esters
This compound is a potent alkylating agent due to the excellent leaving group character of the mesylate (methylsulfonate) group.[1][2][3] The mesylate anion is highly stable, making the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.[1][2] This high reactivity is advantageous for forming desired carbon-heteroatom bonds but also presents a significant challenge: the potential for over-alkylation.
Over-alkylation occurs when the initially formed mono-alkylated product, which is often still nucleophilic, reacts further with the alkylating agent to form di- or even poly-alkylated species.[4][5] This is a common issue in amine alkylations, where the product secondary or tertiary amine can be more nucleophilic than the starting primary or secondary amine, leading to the formation of undesired quaternary ammonium salts.[4][5]
This guide will walk you through the diagnosis, understanding, and resolution of over-alkylation issues specific to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of an over-alkylation issue in my reaction?
A: The most common indicators of over-alkylation are the appearance of multiple new spots on a Thin Layer Chromatography (TLC) analysis of your reaction mixture, particularly spots with lower Rf values than your desired product. Additionally, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) will show peaks corresponding to masses higher than your expected mono-alkylated product.[6][7] These higher mass peaks often correspond to the addition of one or more 5,5-diethoxypentyl groups to your starting material.
Q2: Why is my mono-alkylated product reacting further? Isn't it less reactive?
A: Not necessarily. In many cases, particularly with nitrogen nucleophiles, the mono-alkylated product can be more nucleophilic than the starting material.[4][5] This increased nucleophilicity drives the subsequent alkylation step, leading to over-alkylation. This is a classic challenge in selective amine alkylation.[8]
Q3: Can the choice of base influence the extent of over-alkylation?
A: Absolutely. The base plays a crucial role. A strong, non-nucleophilic base is generally preferred to deprotonate the nucleophile without competing in the alkylation itself.[4][5] However, using an excessively strong base can sometimes lead to the deprotonation of other sites on your molecule, creating multiple nucleophilic centers and increasing the chance of side reactions. The choice of base can also influence the reaction kinetics, which in turn affects the product distribution.
Q4: Is it better to run the reaction at a lower or higher temperature to avoid over-alkylation?
A: Generally, lower temperatures favor kinetic control, which can help improve selectivity and reduce over-alkylation.[5][9][10][11] Slower reaction rates at lower temperatures can provide a wider window to stop the reaction after the formation of the desired mono-alkylated product and before significant over-alkylation occurs. Higher temperatures can lead to faster reaction rates but often result in a loss of selectivity.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting over-alkylation, organized by common experimental observations.
Symptom 1: Multiple Spots on TLC / Multiple Peaks in LC-MS
You observe a complex reaction mixture with several products, indicating a lack of selectivity.
Potential Cause A: Incorrect Stoichiometry
An excess of the alkylating agent, this compound, is a primary driver of over-alkylation.[4]
Diagnostic Workflow:
Caption: Reaction Condition Optimization Flowchart
Solution Protocol: Implementing Kinetic Control
-
Lower the Temperature: Reduce the reaction temperature significantly. If the reaction was run at room temperature, try 0°C or even -78°C. This will slow down all reaction rates, but it may disproportionately slow the second alkylation, allowing the first to proceed with greater selectivity. [5]2. Slow Addition of Alkylating Agent: Instead of adding this compound all at once, add it slowly and dropwise to the solution of the nucleophile and base. [4][5]This maintains a low concentration of the electrophile, reducing the probability of it encountering the mono-alkylated product. [5]3. Choice of Base and Solvent:
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ or Cs₂CO₃. [5]These are less likely to compete with your primary nucleophile. For deprotonating carbon nucleophiles, a bulky base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate, potentially leading to higher selectivity. [12][13] * Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) generally accelerate SN2 reactions. [5]Consider if a less polar solvent might slow the reaction and improve selectivity.
-
Data Summary: Recommended Starting Conditions for Optimization
| Parameter | Initial Condition (High Over-alkylation) | Optimized Condition (Reduced Over-alkylation) | Rationale |
| Temperature | Room Temperature (20-25°C) or higher | 0°C to -78°C | Favors kinetic control, enhances selectivity. [5][9] |
| Stoichiometry | >1.2 eq. of alkylating agent | 1.0-1.1 eq. of alkylating agent | Minimizes excess electrophile available for a second reaction. [4] |
| Addition Rate | Bolus (all at once) | Slow, dropwise addition | Maintains a low concentration of the alkylating agent. [5] |
| Base | Strong, small bases (e.g., NaH, KOtBu) | Hindered bases (e.g., DIPEA, LDA) or weaker bases (K₂CO₃) | Reduces side reactions and can enhance kinetic control. [5][13] |
Symptom 2: Reaction Appears Complete by TLC, but Over-alkylated Product is Isolated After Workup
This scenario suggests that the over-alkylation is occurring during the reaction quench or workup procedure.
Potential Cause: Ineffective Quenching
The quenching agent is not effectively destroying the excess this compound, allowing the reaction to continue during workup.
Solution Protocol: Effective Reaction Quenching
-
Choice of Quenching Agent: Do not rely on water alone, as the hydrolysis of mesylates can be slow. Use a nucleophilic quenching agent.
-
For Amine Alkylations: A concentrated aqueous solution of a primary amine like ammonia or a secondary amine like diethylamine can be effective.
-
General Purpose: A solution of sodium thiosulfate can also be used to quench sulfonate esters.
-
-
Quenching Procedure:
-
Cool the reaction mixture to 0°C before quenching.
-
Add the quenching agent and stir vigorously for at least 30 minutes before proceeding with the aqueous workup.
-
Confirm the absence of the starting alkylating agent by TLC or LC-MS before extraction.
-
Analytical Methods for Monitoring Over-Alkylation
Precise and timely reaction monitoring is critical for preventing over-alkylation.
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Stain with an appropriate agent (e.g., potassium permanganate) to visualize all spots. The over-alkylated product will typically have a different Rf value than the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. [6]It provides quantitative information on the relative amounts of starting material, desired product, and over-alkylated byproducts.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) and inject it into the LC-MS.
-
Data Analysis: Monitor the extracted ion chromatograms for the masses of your starting material, mono-alkylated product, and di-alkylated product.
-
Conclusion
Troubleshooting over-alkylation in reactions with this compound requires a systematic approach focused on controlling the reaction kinetics. By carefully managing stoichiometry, temperature, and the rate of addition, you can significantly favor the formation of the desired mono-alkylated product. The implementation of robust analytical monitoring and effective quenching protocols will further ensure a successful and selective alkylation.
References
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate. Retrieved from [Link]
-
Reddit. (2023, November 13). Bulky alkylation troubleshooting. r/Chempros. Retrieved from [Link]
-
Soderberg, T. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Alkylation with Functionalised Alkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Organic Chemistry. (2021, September 16). Adding Mesylate Group Mechanism. YouTube. Retrieved from [Link]
-
ACS Publications. (2015, February 5). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Retrieved from [Link]
-
MDPI. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Retrieved from [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
Environmental Monitoring and Analysis Division, Environmental Health Sciences Bureau, Health Canada. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubMed. (n.d.). Overalkylation of a protein digest with iodoacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Retrieved from [Link]
-
ACS Publications. (1925). THE ALKYLATION OF MERCAPTANS BY MEANS OF SULFONIC ESTERS. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
SCCWRP FTP. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]
-
HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. Retrieved from [Link]
-
PMC - NIH. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]
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"optimizing reaction temperature for N-alkylation with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"
Technical Support Center: Optimizing N-Alkylation with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Welcome to the technical support center dedicated to the successful N-alkylation using this compound. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this reaction, with a specific focus on optimizing the reaction temperature. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, ensuring your experiments are both efficient and reproducible.
Troubleshooting Guide: Enhancing Your N-Alkylation Success
This section tackles specific issues you may encounter during the N-alkylation process, providing insights into their causes and offering actionable solutions.
Question: My N-alkylation reaction is showing low to no product yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-alkylation with this compound can be attributed to several factors, primarily revolving around the reactivity of your amine, the effectiveness of the base, and the reaction temperature.
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups will be less nucleophilic and may react sluggishly.
-
Inadequate Base Strength: The chosen base may not be strong enough to sufficiently deprotonate the amine, thus reducing the concentration of the nucleophilic species. For many N-alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1][2] In more challenging cases, a stronger, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent might be necessary to ensure complete deprotonation.[2]
-
Suboptimal Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.[1] A systematic increase in temperature should be explored. However, excessively high temperatures can lead to decomposition or promote unwanted side reactions.[3]
-
Solvent Choice: The solubility of your amine and base is critical. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they facilitate the dissolution of reactants and promote Sₙ2 reactions.[1][2][4]
Troubleshooting Steps:
-
Evaluate Your Base and Solvent System: Ensure your base is adequately strong for the specific amine you are using. Consider switching to a more effective base like Cs₂CO₃ or NaH if using a less reactive amine. Ensure your solvent fully dissolves the reactants.[1][2]
-
Gradually Increase Reaction Temperature: Systematically increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by a suitable technique like TLC or LC-MS.[3] This will help you identify the optimal temperature for product formation without significant byproduct generation.
-
Consider Stoichiometry: Using a slight excess of the amine relative to the alkylating agent can sometimes drive the reaction to completion, especially if dialkylation is not a concern.[3]
Question: I am observing a significant amount of an elimination byproduct. How can I minimize its formation?
Answer:
The formation of an alkene byproduct, in this case, likely 5,5-diethoxypent-1-ene, is a classic example of the competition between Sₙ2 (substitution, desired) and E2 (elimination, undesired) reaction pathways. Temperature plays a crucial role in this competition.
-
The Influence of Temperature: Higher reaction temperatures generally favor elimination reactions over substitution.[5][6][7] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more product molecules are formed), making them more favorable at elevated temperatures.[5][6]
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: This is the most direct way to favor the Sₙ2 pathway. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3][6]
-
Choice of Base: While a base is necessary, a very strong or sterically hindered base can promote the E2 pathway. If elimination is a major issue, consider using a milder base like potassium carbonate.
-
Solvent Effects: Polar aprotic solvents, which are excellent for Sₙ2 reactions, can also facilitate E2 reactions. However, they are generally preferred over polar protic solvents which can solvate the nucleophile and decrease its reactivity.
Experimental Protocol: Temperature Optimization for N-Alkylation
This protocol provides a systematic approach to determining the optimal reaction temperature for the N-alkylation of a generic primary amine with this compound.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Acetonitrile (ACN)
-
Reaction vessels (e.g., sealed vials or round-bottom flasks)
-
Heating and stirring apparatus (e.g., heating blocks or oil baths with magnetic stirrers)
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Set up a series of identical reactions in parallel.
-
To each reaction vessel, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to each vessel.
-
Stir the mixtures for 15 minutes at room temperature to ensure good suspension of the base.
-
Add this compound (1.1 eq) to each vessel.
-
Seal the vessels and place them in heating blocks or oil baths pre-set to different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS to determine the consumption of starting materials and the formation of the desired product and any byproducts.
-
Once the reactions appear to have reached completion or a steady state, cool them to room temperature.
-
Work up each reaction mixture identically (e.g., filter off the base, concentrate the solvent, and analyze the crude product mixture by ¹H NMR or quantitative LC-MS).
Data Presentation:
Summarize your findings in a table to easily compare the results at different temperatures.
| Temperature (°C) | Reaction Time (h) | Conversion of Amine (%) | Yield of N-alkylated Product (%) | Yield of Elimination Byproduct (%) |
| 40 | 24 | 35 | 30 | < 5 |
| 60 | 12 | 85 | 78 | 7 |
| 80 | 6 | >95 | 88 | 10 |
| 100 | 4 | >95 | 75 | 23 |
This is example data and will vary based on the specific amine used.
Visualizing Reaction Pathways
To better understand the chemical principles at play, the following diagrams illustrate the key concepts.
Caption: Competing SN2 and E2 pathways in N-alkylation.
Caption: Workflow for optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is a mesylate used as a leaving group instead of a halide like bromide or iodide?
A1: Mesylates (methanesulfonates) are excellent leaving groups, comparable in reactivity to iodides.[8] They are readily prepared from the corresponding alcohol (5,5-diethoxypentan-1-ol) and methanesulfonyl chloride. The resulting sulfonate anion is highly stabilized by resonance, making it a very weak base and thus an excellent leaving group for Sₙ2 reactions.[9]
Q2: Can this reaction lead to dialkylation of my primary amine?
A2: Yes, dialkylation is a common side reaction when alkylating primary amines.[3] The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. To minimize this, you can use an excess of the primary amine relative to the alkylating agent.[3] Careful monitoring of the reaction is key to stopping it once the desired mono-alkylated product is maximized.
Q3: My starting materials are not fully soluble in acetonitrile. What other solvents can I try?
A3: If solubility is an issue in acetonitrile, other polar aprotic solvents can be effective. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have higher boiling points and excellent solvating properties.[1][2] However, be aware that reactions in DMSO can sometimes be difficult to work up, and DMF can decompose at high temperatures in the presence of a strong base.[10]
Q4: How do I know if my reagents are pure and dry enough for the reaction?
A4: The presence of water can hydrolyze the mesylate and deactivate strong bases like NaH. It is recommended to use anhydrous solvents and ensure your amine is dry. If you are using a strong base like NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] The purity of the starting materials can be checked by standard techniques like NMR or LC-MS before starting the reaction.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation using 1,2-diethylhydrazine.
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Chemistry Stack Exchange. (2024). Selecting between SN2 and E2 primary alkyl halide.
- Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions.
- Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Alkylation with Functionalised Alkanes.
- Periodic Chemistry. (2019). Sulfonate Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. youtube.com [youtube.com]
"how to avoid elimination byproducts with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"
Welcome to the technical support resource for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is to help you minimize unwanted elimination byproducts and maximize the yield of your desired substitution products.
Part 1: Troubleshooting Guide - Minimizing Elimination Byproducts
This section addresses common issues encountered during reactions with this compound, focusing on the formation of elimination byproducts.
Question 1: I am observing a significant amount of an alkene byproduct in my reaction. What is causing this and how can I prevent it?
Answer:
The formation of an alkene byproduct, likely 5,5-diethoxypent-1-ene, is a classic issue of competing elimination (E2) and substitution (SN2) reactions. The methylsulfonyloxy (mesylate) group is an excellent leaving group, and its departure can be facilitated by a nucleophile acting as a base, abstracting a proton from the beta-carbon.
Several factors can favor the unwanted E2 pathway:
-
Strong, Sterically Hindered Bases/Nucleophiles: If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will preferentially abstract a proton rather than attack the sterically accessible primary carbon.
-
High Reaction Temperatures: Increased temperature disproportionately accelerates elimination over substitution. The transition state for elimination is entropically favored, and this effect is more pronounced at higher temperatures.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate the SN2 reaction. However, using polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basicity, which can favor elimination.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective first step. Try running your reaction at 0 °C or even lower to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
Re-evaluate Your Nucleophile/Base: If possible, choose a less basic nucleophile. For example, if you are performing an O-alkylation, using a weaker base like potassium carbonate (K2CO3) instead of sodium hydride (NaH) can significantly reduce elimination.
-
Optimize Your Solvent System: Switch to a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents will solvate the cation of your nucleophilic salt but will not significantly solvate the nucleophile itself, thus enhancing its nucleophilicity for the SN2 attack.
Question 2: My reaction is sluggish at lower temperatures, and when I increase the heat, I get the elimination byproduct. How can I increase the reaction rate without promoting elimination?
Answer:
This is a common challenge. Here are several strategies to enhance your reaction rate while keeping the E2 pathway suppressed:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile will increase the rate of the bimolecular SN2 reaction without affecting the rate of the E2 reaction to the same extent, especially if the base is also the nucleophile.
-
Use a Phase-Transfer Catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K2CO3 in MeCN), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate at lower temperatures.
-
Consider an Iodide Catalyst: In reactions with other halides or pseudohalides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be beneficial. The iodide will displace the mesylate via an SN2 reaction to form the more reactive 5,5-diethoxy-1-iodopentane in situ. The iodide is a better leaving group than the mesylate and is also an excellent nucleophile, leading to an overall rate enhancement. This is a classic application of the Finkelstein reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the corresponding halide?
The primary advantage lies in the superior leaving group ability of the mesylate (-OMs) compared to halides like chloride or bromide. Mesylates are the conjugate bases of a strong acid (methanesulfonic acid), making them very stable once they depart. This enhanced reactivity allows for substitutions with a wider range of weaker nucleophiles under milder conditions than would be possible with the corresponding alkyl halides.
Q2: How should I store this compound?
This compound should be stored in a cool, dry place, away from moisture. The mesylate group can be susceptible to hydrolysis over time, especially in the presence of water, which would lead to the formation of 5,5-diethoxypentan-1-ol and methanesulfonic acid. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen).
Q3: What analytical techniques are best for monitoring the progress of my reaction and detecting byproducts?
-
Thin-Layer Chromatography (TLC): This is an excellent, rapid technique for monitoring the disappearance of the starting material and the appearance of the product. The elimination byproduct will likely have a different polarity and should be visible as a separate spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both qualitative and quantitative analysis. It can separate the desired product from the elimination byproduct and provide their respective mass spectra for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying the formation of the alkene byproduct. The appearance of vinyl proton signals (typically in the 4.9-5.8 ppm range) is a clear indication of elimination.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for SN2 Displacement with Minimized Elimination
This protocol provides a general framework for reacting this compound with a generic nucleophile (Nu-).
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add your nucleophile (1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous acetonitrile, 0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled, stirring solution of the nucleophile over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS every 30 minutes.
-
Warm-up (if necessary): If the reaction is slow, allow it to warm slowly to room temperature and continue to monitor. Avoid external heating unless absolutely necessary.
-
Workup: Once the starting material is consumed, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Summary: Recommended Conditions
| Nucleophile Type | Recommended Base (if needed) | Solvent | Temperature (°C) | Notes |
| Amine (R-NH2) | N/A (Amine is the nucleophile) | MeCN | 0 to 25 | Use a slight excess of the amine to act as a base for the liberated MsOH. |
| Thiol (R-SH) | K2CO3 | DMF | 0 to 25 | Thiols are excellent nucleophiles and generally give high yields of substitution products. |
| Alcohol (R-OH) | NaH | THF, DMF | 0 | Add the alcohol/NaH mixture to the mesylate solution at 0°C to minimize elimination. |
| Carboxylate (R-COO-) | N/A (Use salt form) | DMF | 25 to 50 | May require gentle heating, but monitor for elimination. |
Part 4: Visualizations
Diagram 1: Competing SN2 and E2 Pathways
Caption: Decision workflow for optimizing reaction conditions.
References
-
Finkelstein Reaction. Organic Chemistry Portal. [Link]
"improving the yield of piperidine synthesis using 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"
Introduction
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is dedicated to researchers, chemists, and drug development professionals focused on the synthesis of piperidine scaffolds, a crucial motif in a vast number of pharmaceuticals.[1] We will specifically address a common and versatile synthetic route: the intramolecular cyclization of amine precursors derived from 5,5-Diethoxy-1-(methylsulfonyloxy)pentane.
The conversion of this linear precursor into the piperidine ring system is a multi-step process that offers several points for optimization but also presents potential challenges that can impact yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and maximize your synthetic efficiency. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
Core Reaction Mechanism
Understanding the underlying mechanism is critical for effective troubleshooting. The synthesis proceeds through two major stages: 1) Nucleophilic substitution to form the amino acetal intermediate, and 2) Acid-catalyzed deprotection and intramolecular cyclization.
Overall Transformation
Caption: Overall workflow from starting material to the final piperidine product.
Detailed Mechanistic Steps:
-
Mesylate Displacement: The process begins with a standard SN2 reaction where a primary amine (R-NH₂) displaces the methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, facilitating this substitution.[2][3][4][5][6]
-
Acetal Hydrolysis: In the presence of an acid catalyst and water, the diethyl acetal is hydrolyzed.[7][8] This is a reversible process that unmasks the aldehyde functionality. The removal of ethanol as it forms can help drive this equilibrium toward the product.[9]
-
Intramolecular Cyclization & Iminium Formation: The newly formed aldehyde rapidly undergoes an intramolecular reaction with the secondary amine at the other end of the molecule. This forms a cyclic hemiaminal intermediate, which then dehydrates under acidic conditions to yield a cyclic iminium ion.
-
Reduction: The final step involves the reduction of the electrophilic iminium ion to the stable tertiary amine of the piperidine ring. This is typically achieved with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which is stable under weakly acidic conditions.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Conversion of the Starting Mesylate
Question: I've mixed my primary amine with this compound, but TLC/GC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What's going wrong?
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Insufficient Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines can be poor nucleophiles, slowing the SN2 reaction. Solution: Increase the reaction temperature or switch to a more polar, aprotic solvent like DMF or DMSO to enhance the reaction rate. Adding a non-nucleophilic base (e.g., diisopropylethylamine) can also help by scavenging the methanesulfonic acid byproduct. |
| Inadequate Temperature | The SN2 reaction may have a significant activation energy barrier that is not being overcome at room temperature. Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious not to raise the temperature too high, which could lead to side reactions. |
| Solvent Issues | Protic solvents (like ethanol or methanol) can solvate the amine nucleophile, reducing its reactivity. Solution: Switch to an aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to ensure the nucleophilicity of the amine is maximized. |
Problem 2: Low Yield After the Cyclization Step
Question: The initial substitution reaction appears complete, but after adding acid and the reducing agent, my final piperidine yield is very low. I see a smear on the TLC plate or multiple unidentified peaks in the GC-MS.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Inefficient Acetal Deprotection | Acetal hydrolysis is an equilibrium-driven process.[8] Insufficient acid or the presence of excess alcohol can prevent the formation of the necessary aldehyde intermediate. Solution: Ensure a sufficiently acidic medium (pH 4-5 is often optimal for the subsequent reductive amination). If possible, perform the reaction in a setup that allows for the removal of ethanol, such as using a Dean-Stark apparatus, to drive the equilibrium forward. |
| Intermolecular Side Reactions | If the reaction concentration is too high, the amino-aldehyde intermediate can react with other molecules in the solution (intermolecularly) to form dimers or polymers, rather than cyclizing (intramolecularly). Solution: Employ high-dilution conditions. Perform the cyclization step at a low concentration (e.g., 0.01-0.05 M) by slowly adding the amino acetal precursor to the acidic reaction mixture. This favors the intramolecular pathway.[11] |
| Incorrect pH for Reduction | Sodium cyanoborohydride (NaBH₃CN) is most effective and selective for reducing iminium ions at a weakly acidic pH (4-6). If the solution is too acidic, the reducing agent can decompose. If it's too basic, the iminium ion will not form efficiently. Solution: Carefully buffer the reaction mixture or monitor and adjust the pH to be within the 4-6 range before and during the reduction. |
| Degradation of Intermediates | The amino-aldehyde intermediate can be unstable and prone to side reactions if it persists in the reaction mixture for too long before cyclization. Solution: Ensure that once the acetal is hydrolyzed, the conditions are immediately favorable for cyclization and reduction. This is often best achieved in a one-pot procedure where the acid and reducing agent are present together. |
Problem 3: Difficulty in Purifying the Final Product
Question: I have obtained a crude product, but I'm struggling to isolate the pure piperidine derivative. The product seems to be water-soluble or co-distills with impurities.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Product is in Protonated (Salt) Form | After the acidic workup, the basic piperidine nitrogen will be protonated, forming a salt that is highly soluble in water and insoluble in many organic solvents. Solution: Before extraction, basify the aqueous layer with a strong base like NaOH or K₂CO₃ to a pH > 12. This deprotonates the piperidine, making it a free base that is much more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.[12] |
| Formation of an Azeotrope with Water | Piperidine and some of its derivatives can form azeotropes with water, making complete drying by distillation difficult.[13] Solution: After extraction and solvent removal, dry the crude piperidine over solid KOH pellets for several hours to remove bulk water. Then, perform a final distillation from the KOH to obtain the anhydrous product.[12][13] |
| Presence of Non-Basic Impurities | Unreacted starting materials or neutral byproducts can contaminate the final product. Solution: Utilize an acid-base extraction workup. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine product will move to the aqueous layer as its salt, while neutral impurities remain in the organic layer. Separate the layers, then basify the aqueous layer and re-extract the pure product.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid catalyst for the cyclization step? A1: Brønsted acids are typically used.[14] Acetic acid is a common choice as it can serve as both a catalyst and a solvent, maintaining a suitable pH for the reductive amination. Other options include p-toluenesulfonic acid (p-TsOH) or acidic resins, which can be easily filtered off after the reaction. The key is to choose an acid that can effectively catalyze acetal hydrolysis without being so strong that it promotes side reactions or decomposes the reducing agent.
Q2: How can I effectively monitor the reaction progress? A2: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Use a suitable stain, such as potassium permanganate or ninhydrin, to visualize the amine-containing compounds. You should see the disappearance of the starting amino acetal spot and the appearance of a new, typically lower Rf spot for the piperidine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for monitoring the disappearance of starting materials and the appearance of the product, confirming its molecular weight. It can also help identify any major side products being formed.
Q3: Can I use a different leaving group instead of a mesylate? A3: Yes. Other sulfonate esters like tosylates (OTs) or nosylates (ONs) are effective leaving groups and can be used similarly. Halides (Br, I) are also suitable, though they may require harsher conditions (higher temperatures) for the initial substitution step compared to sulfonate esters.
Q4: What is the purpose of using a diethyl acetal instead of a free aldehyde? A4: The acetal acts as a protecting group for the aldehyde.[15][16] Aldehydes are highly reactive and could undergo unwanted side reactions during the initial SN2 displacement step. Using an acetal ensures that the aldehyde functionality is masked until it is intentionally revealed under acidic conditions for the intramolecular cyclization.[9] This strategy improves the chemoselectivity and overall yield of the reaction.
Experimental Protocols & Data
Protocol 1: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of a model compound, N-benzylpiperidine, from this compound and benzylamine.
Caption: Experimental workflow for the two-stage piperidine synthesis.
Step-by-Step Methodology:
-
Stage 1: N-(5,5-diethoxypentyl)benzylamine Synthesis
-
To a solution of this compound (1.0 eq) in acetonitrile (MeCN), add benzylamine (1.1 eq) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction's completion by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure to yield the crude amino acetal, which can often be used in the next step without further purification.
-
-
Stage 2: Intramolecular Reductive Amination
-
Dissolve the crude amino acetal from the previous step in a mixture of methanol and glacial acetic acid (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Workup and Purification
-
Remove the bulk of the solvent under reduced pressure.
-
Add water to the residue and carefully basify with 2M aqueous NaOH until the pH is > 12.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude N-benzylpiperidine can be purified by vacuum distillation or column chromatography on silica gel.
-
Typical Reaction Parameters & Expected Yields
| Parameter | Stage 1 (Substitution) | Stage 2 (Cyclization) | Expected Overall Yield |
| Solvent | Acetonitrile (MeCN), DMF | Methanol, Ethanol, Acetic Acid | \multirow{5}{*}{65-85%[17]} |
| Temperature | 80-100 °C | 0 °C to Room Temperature | |
| Base/Catalyst | K₂CO₃, DIPEA | Acetic Acid, p-TsOH | |
| Reagents | Primary Amine (1.1 eq) | NaBH₃CN (1.5 eq) | |
| Concentration | 0.5 - 1.0 M | 0.05 - 0.1 M (High Dilution) |
References
- BenchChem. (2025).
-
PubMed. (n.d.). Intramolecular hydroamination of dithioketene acetals: an easy route to cyclic amino acid derivatives. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Chemeurope.com. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
CNR-IRIS. (n.d.). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
MDPI. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonyl_chloride [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 11. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Managing Mesylate Group Stability During Acetal Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the management and stability of the mesylate group during acetal deprotection. Our goal is to equip you with the scientific rationale and practical protocols to navigate this common synthetic challenge.
Introduction: The Chemoselectivity Challenge
In multistep organic synthesis, the strategic use of protecting groups is essential for achieving chemoselectivity.[1] Acetals are widely employed to protect carbonyl groups (aldehydes and ketones) from nucleophiles and basic conditions, while mesylates (methanesulfonates) are excellent leaving groups derived from alcohols, poised for subsequent nucleophilic substitution or elimination reactions.[2][3] The core challenge arises when a molecule contains both functionalities. Acetal deprotection is most commonly achieved under acidic conditions, which can unfortunately promote undesired reactions of the sensitive mesylate group, leading to hydrolysis, elimination, or intramolecular cyclization.[3][4] This guide will explore strategies to maintain the integrity of the mesylate group while successfully deprotecting the acetal.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Q1: My mesylate group is being lost during acetal deprotection with aqueous acid. What is happening and how can I prevent it?
A1: Root Cause Analysis & Solutions
The loss of the mesylate group under acidic conditions is typically due to its inherent reactivity as a good leaving group.[5][6] The acidic medium can facilitate several side reactions:
-
SN1/SN2 Hydrolysis: The mesylate can be displaced by water, converting it back to an alcohol.
-
Elimination (E1/E2): If there is an adjacent proton, the acidic conditions can promote the formation of an alkene.
-
Intramolecular Cyclization: If a nucleophilic moiety is present elsewhere in the molecule, it can displace the mesylate.
Solutions to Mitigate Mesylate Loss:
-
Shift to Milder, Non-Hydrolytic Deprotection Conditions: The most effective strategy is to avoid aqueous acidic conditions altogether. Several methods offer chemoselective deprotection of acetals under neutral or very mild conditions that are compatible with mesylates.[7][8]
-
Iodine in Acetone: This is a highly efficient and mild method that operates under neutral conditions.[8] The reaction proceeds via a substrate exchange mechanism rather than hydrolysis, making it compatible with many sensitive functional groups.[8]
-
Lewis Acids: Certain Lewis acids can catalyze acetal deprotection under anhydrous or nearly anhydrous conditions. Options include:
-
-
Control of Reaction Parameters: If you must use acidic conditions, fine-tuning the reaction can sometimes improve the outcome:
-
Lower the Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of mesylate side reactions.
-
Use a Weaker Acid: Instead of strong mineral acids like HCl or H₂SO₄, consider using pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin, which can provide a milder acidic environment.[9][11]
-
Q2: The acetal deprotection is very slow or incomplete under mild conditions, and I'm tempted to use stronger acids. What are my options?
A2: Optimizing for Complete Conversion Without Compromising the Mesylate
Incomplete conversion is a common hurdle. Before resorting to harsher conditions that endanger the mesylate group, consider the following optimization strategies:
-
Solvent Selection: The choice of solvent can dramatically influence reaction rates. For Lewis acid-catalyzed deprotections, dichloromethane is often effective.[7] For iodine-catalyzed methods, acetone is the solvent of choice.[8]
-
Catalyst Loading: Ensure your catalyst is active and consider a modest increase in its molar percentage if the reaction stalls.
-
Temperature Adjustment: A gentle increase in temperature can often drive a sluggish reaction to completion. For instance, with the iodine/acetone system, refluxing at 56°C can deprotect more stable acetals.[12]
-
Water Content (for hydrolytic methods): If using a mild aqueous acid, ensure sufficient water is present to facilitate hydrolysis. A biphasic system like THF/H₂O can be effective.[12]
Below is a decision-making workflow to guide your optimization process:
Caption: Troubleshooting workflow for incomplete acetal deprotection.
Frequently Asked Questions (FAQs)
Q3: What is the relative stability of a mesylate group compared to other sulfonate esters like tosylates and triflates?
A3: The stability of the sulfonate anion determines the leaving group ability. The generally accepted order of reactivity (and thus, decreasing stability of the corresponding ester) is: Triflate > Tosylate > Mesylate.[13] This means that mesylates are generally more stable and less reactive as leaving groups compared to tosylates and triflates, which can be advantageous when trying to preserve them during a deprotection step.[13][14]
| Sulfonate Ester | Abbreviation | Relative Leaving Group Ability |
| Triflate | -OTf | Highest |
| Tosylate | -OTs | Intermediate |
| Mesylate | -OMs | Lowest |
Q4: Are there any acetal types that are easier to deprotect under mesylate-compatible conditions?
A4: Yes, the structure of the acetal influences its stability. Acyclic acetals (e.g., dimethyl acetals) are generally less stable and easier to cleave than cyclic acetals (e.g., 1,3-dioxolanes).[3] Therefore, if you have the option during your synthetic planning, choosing an acyclic acetal for protection might allow for deprotection under milder conditions that are less likely to affect the mesylate group.
Caption: Relationship between acetal stability and deprotection conditions.
Q5: Can I use basic conditions for acetal deprotection to avoid issues with the mesylate?
A5: Generally, acetals are stable to basic conditions, which is a primary reason for their use as protecting groups.[15] Therefore, standard basic hydrolysis is not a viable method for acetal deprotection. While some specialized methods for deprotection under basic or neutral conditions exist, they are not as common as acidic methods. The focus should remain on mild, non-aqueous acidic or neutral methods as described in Q1.
Experimental Protocols
Protocol 1: General Acetal Deprotection using Iodine in Acetone
This protocol is highly recommended for substrates with acid-sensitive groups like mesylates.[8]
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol %) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For many acyclic acetals, the reaction is complete within 5-10 minutes. Cyclic acetals may require longer reaction times or gentle heating.[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Acetal Deprotection using Bismuth Nitrate Pentahydrate
This method is effective for the deprotection of acetals derived from ketones and conjugated aldehydes.[7]
-
Dissolve the acetal-protected compound (1.0 mmol) in dichloromethane (10 mL).
-
Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (121 mg, 0.25 mmol, 25 mol %) to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the bismuth salts.
-
Wash the celite pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
- BenchChem. (2025).
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
- Orango. (2025). What Makes a Good Leaving Group in Organic Chemistry?.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Erowid. (n.d.). Synthesis of Mesylates From Alcohols. [Link]
- StudySmarter. (2023).
-
Wikipedia. (2023). Mesylate. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Reddit. (2019). Aqueous workup for mesylates. [Link]
-
Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]
-
ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. [Link]
-
ResearchGate. (2025). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. [Link]
-
UNT Digital Library. (2025). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
Fujioka, H., et al. (2010). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Chemical and Pharmaceutical Bulletin, 58(3), 423-425. [Link]
-
Chem-Station. (2014). Acetal Protecting Groups. [Link]
-
ResearchGate. (2025). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF. [Link]
-
Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. [Link]
-
National Taiwan University. (2000). Selective deprotection of acetals with Me3SiCH2MgCl. Peterson-type olefination of acetals. The Journal of Organic Chemistry, 65(15), 4694-4697. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Wentzel, C. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
- BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- International Journal of Pharmacy and Biological Sciences. (2015).
-
National Institutes of Health. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Semmelhack, M. F., & Stauffer, R. D. (1973). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Tetrahedron Letters, 14(28), 2667-2670. [Link]
- K. C. Nicolaou Laboratory, Scripps Research. (n.d.). Protecting Groups.
-
ResearchGate. (2025). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition | Request PDF. [Link]
-
Fujioka, H., et al. (2006). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Chemical and Pharmaceutical Bulletin, 54(1), 99-102. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
PubMed. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. [Link]
-
Reddit. (2021). Is this a proper mechanism for acetal removal (hydrolysis)?. [Link]
-
ResearchGate. (2015). How can I hydrolyze an acetal in the presence of an ester?. [Link]
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
Sources
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- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 8. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
"common impurities in the synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"
Welcome to the technical support guide for the synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical mesylation reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and ensure the integrity of your synthesis.
Core Synthesis Overview
The conversion of an alcohol to a mesylate is a fundamental transformation in organic synthesis. It converts a poor leaving group (hydroxyl, -OH) into an excellent one (mesylate, -OMs), facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The synthesis of this compound involves the reaction of 5,5-diethoxypentan-1-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[3]
While the reaction appears straightforward, its success is contingent on careful control of conditions to minimize the formation of several key impurities. This guide will address the most common issues in a practical, question-and-answer format.
Reaction Pathway and Impurity Formation
Below is a diagram illustrating the desired synthetic route and the pathways leading to common, unwanted byproducts.
Caption: Synthetic pathway and common impurity formation routes.
Troubleshooting and FAQs
Category 1: Reaction Initiation & Completion
Q1: My reaction is sluggish or fails to go to completion, leaving significant unreacted 5,5-diethoxypentan-1-ol. What's going wrong?
A1: This is a common issue often traced back to reagent quality or reaction conditions.
-
Causality (Expertise): Methanesulfonyl chloride (MsCl) is highly susceptible to hydrolysis.[4][5] Exposure to atmospheric moisture, or using a solvent that has not been rigorously dried, will convert MsCl to methanesulfonic acid and HCl.[6] This depleted active reagent cannot fully convert the starting alcohol. Similarly, the base (e.g., triethylamine) must be dry, as any water present will preferentially react with the MsCl.
-
Troubleshooting Steps:
-
Reagent Integrity: Use a fresh bottle of MsCl or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon). Ensure the triethylamine is distilled from a suitable drying agent (e.g., CaH₂) and stored over molecular sieves.
-
Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Perform the reaction under a positive pressure of an inert gas. Use a freshly opened bottle of anhydrous solvent (e.g., Dichloromethane - DCM).
-
Stoichiometry: A slight excess of MsCl (typically 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. Ensure your calculations are correct.
-
Category 2: Specific Impurity Identification & Mitigation
Q2: I've observed a byproduct with a mass spectrum suggesting the replacement of the mesylate group with chlorine. How is this formed and how can I prevent it?
A2: You are likely seeing 5-chloro-1,1-diethoxypentane .
-
Causality (Expertise): The mesylation reaction produces one equivalent of chloride ion (from MsCl) for every equivalent of mesylate formed. While the mesylate is an excellent leaving group, the chloride ion is a reasonably good nucleophile. Under the reaction conditions, this chloride can attack the newly formed, highly reactive alkyl mesylate in an SN2 reaction, displacing the mesylate group to form the corresponding alkyl chloride.[3] This side reaction is often favored by warmer temperatures or prolonged reaction times.
-
Prevention Strategy:
-
Use Methanesulfonic Anhydride: A highly effective, albeit more expensive, alternative is to use methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not produce chloride ions as a byproduct, completely eliminating this impurity pathway.[3]
-
Temperature Control: Run the reaction at a low temperature (0 °C to -10 °C) to disfavor the SN2 side reaction.[7] Add the MsCl slowly to the solution of the alcohol and base to maintain this low temperature and avoid localized heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or a rapid LC-MS quench. Once the starting alcohol is consumed, proceed with the workup immediately to prevent the buildup of the chloride impurity.
-
Q3: My analysis shows a compound with a molecular weight that is 18 units less than my starting material. What is it and why did it form?
A3: This is almost certainly the elimination product, 1,1-diethoxypent-4-ene .
-
Causality (Expertise): The base used in the reaction (e.g., triethylamine) can not only act as an acid scavenger but also as a base to induce an E2 elimination reaction.[8] Once the mesylate group is installed, it becomes an excellent leaving group. The base can then abstract a proton from the carbon adjacent to the mesylate-bearing carbon, leading to the formation of a double bond.[9]
-
Prevention Strategy:
-
Choice of Base: While triethylamine is common, a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes reduce the rate of elimination. Pyridine is another common choice.
-
Strict Temperature Control: As with the chloride formation, lower temperatures (0 °C or below) are critical. Elimination reactions generally have a higher activation energy than substitution reactions and are thus more sensitive to temperature increases.
-
Q4: I have a high-boiling, high molecular weight impurity that I can't easily characterize. What could it be?
A4: A likely candidate is the symmetric ether, bis(5,5-diethoxypentyl) ether .
-
Causality (Expertise): This impurity arises from a Williamson ether synthesis-type reaction.[10] If any of the starting alcohol is deprotonated by the base to form an alkoxide, this alkoxide can then act as a nucleophile and attack a molecule of the desired product (the alkyl mesylate).[11] This is more likely to occur if the addition of MsCl is too slow or if there are localized areas of high base concentration before the mesylation is complete.
-
Prevention Strategy:
-
Order of Addition: The best practice is to add the methanesulfonyl chloride slowly to a pre-cooled solution of the alcohol and the base. This ensures that the highly reactive MsCl immediately encounters the alcohol, minimizing the time the alkoxide can exist and react with the product.
-
Ensure Full Conversion: Driving the reaction to full conversion of the starting alcohol is key. Any remaining alcohol is a potential source for this impurity during the workup or even on standing before purification.
-
Q5: My purified product seems to degrade over time, showing a reappearance of the starting alcohol spot on a TLC plate. Why?
A5: This is due to hydrolysis.
-
Causality (Expertise): Alkyl mesylates are sensitive to nucleophilic attack, and water is a nucleophile.[5] Exposure to water, especially during aqueous workup or if stored in the presence of moisture, can hydrolyze the mesylate back to the starting 5,5-diethoxypentan-1-ol and methanesulfonic acid.[6] This process can be accelerated by acidic or basic conditions.
-
Prevention Strategy:
-
Careful Workup: When performing an aqueous wash, use ice-cold water and brine, and work quickly. Minimize the contact time between the organic layer containing the product and the aqueous phase.
-
Thorough Drying: Dry the final organic solution rigorously with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and immediately remove the solvent under reduced pressure without excessive heating.
-
Inert Storage: Store the final, purified product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably at low temperatures, to protect it from atmospheric moisture.
-
Summary of Impurities and Analytical Signatures
| Impurity Name | Formation Mechanism | Prevention Strategy | Typical Analytical Signature (GC-MS) |
| 5-chloro-1,1-diethoxypentane | SN2 attack by Cl⁻ | Use (MeSO₂)₂O, low temperature | M⁺ peak corresponding to C₉H₁₉ClO₂; Isotopic pattern for Chlorine (M, M+2) |
| 1,1-diethoxypent-4-ene | E2 Elimination by base | Low temperature, sterically hindered base | M⁺ peak corresponding to C₉H₁₈O₂ |
| Bis(5,5-diethoxypentyl) ether | Williamson Ether Synthesis | Proper order of addition, drive reaction to completion | M⁺ peak corresponding to C₁₈H₃₈O₅ |
| 5,5-diethoxypentan-1-ol | Incomplete reaction / Hydrolysis | Anhydrous conditions, proper storage | M⁺ peak corresponding to C₉H₂₀O₃ (starting material) |
Recommended Experimental Protocol
This protocol is a self-validating system designed to minimize the formation of the impurities discussed above.
Objective: To synthesize this compound with high purity.
Materials:
-
5,5-diethoxypentan-1-ol (1.0 eq)
-
Methanesulfonyl chloride (1.15 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold deionized water
-
Ice-cold saturated sodium bicarbonate solution
-
Ice-cold brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5,5-diethoxypentan-1-ol (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.15 eq) dropwise via syringe over 10-15 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for an additional 15-30 minutes. Monitor the disappearance of the starting alcohol using TLC (staining with potassium permanganate is effective).
-
Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel containing ice-cold water and additional DCM.
-
Washing: Wash the organic layer sequentially with:
-
Ice-cold 1M HCl (to remove excess TEA)
-
Ice-cold saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Ice-cold brine (to remove bulk water)
-
Perform all washes quickly to minimize hydrolysis.
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure at a low temperature (<30 °C).
-
Purification & Analysis: The crude product can be used directly or purified further by flash column chromatography if necessary. Analyze the final product by GC-MS and NMR to confirm purity and structure. Alkyl mesylates can be analyzed by GC-MS for purity assessment.[12][13][14]
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Wollein, U., & Schramek, N. (2012). Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. Journal of Pharmaceutical and Biomedical Analysis, 60, 83-89. Retrieved from [Link]
-
Reddy, B. C. G., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62. Retrieved from [Link]
-
Wollein, U., & Schramek, N. (2012). Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. ResearchGate. Retrieved from [Link]
-
Reddy, B. C. G., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Semantic Scholar. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wollein, U., & Schramek, N. (2012). Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. Semantic Scholar. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Chemistry Steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Scribd. (n.d.). Alkyl Halides: Substitution & Elimination. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5,5-Diethoxypentan-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Little, J. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Retrieved from [Link]
-
Snodin, D. J. (2006). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.2 Preparing Ethers. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? PubMed. Retrieved from [Link]
-
Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]
-
Crossland, R. K., & Servis, K. L. (1970). A rapid, convenient synthesis of reactive methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Guide: Workup and Purification Strategies for Reactions Involving 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Welcome to the technical support center for handling challenging purification scenarios in synthetic chemistry. This guide provides troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 5,5-Diethoxy-1-(methylsulfonyloxy)pentane from reaction mixtures. The advice herein is tailored for researchers, scientists, and professionals in drug development, emphasizing scientifically sound and validated procedures.
Introduction: The Challenge with this compound
This compound is a useful bifunctional reagent, featuring a reactive mesylate group for nucleophilic substitution and an acid-labile diethyl acetal protecting group. This dual functionality, while advantageous in multi-step syntheses, presents a specific challenge during workup: how to efficiently remove the polar, non-volatile, and unreacted starting material without compromising the integrity of the acid-sensitive acetal in the desired product. This guide will walk you through a logical, step-by-step approach to tackle this purification problem.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard acidic workup to remove the unreacted mesylate?
A standard aqueous acid wash is generally not recommended due to the presence of the diethyl acetal group.[1][2] Acetals are stable in neutral to strongly basic conditions but are readily hydrolyzed back to the corresponding aldehyde or ketone in the presence of acid, especially aqueous acid.[2][3][4] An acidic workup would likely cleave the acetal in both your desired product and the unreacted starting material, leading to a complex mixture of byproducts.
Q2: What is the first and simplest workup step I should try?
The initial approach should always be a non-destructive, phase-separation method. An aqueous wash under neutral or slightly basic conditions is the recommended first step.
-
Rationale: this compound, while organic-soluble, possesses a polar sulfonate ester group. This polarity can be exploited to partition it into an aqueous phase, especially if your desired product is significantly less polar. A basic wash (e.g., with saturated sodium bicarbonate solution) is often preferred as it ensures the medium remains non-acidic, protecting the acetal, and can help to neutralize any acidic byproducts from the reaction.[5]
Q3: My product is also quite polar. An aqueous wash isn't effective. What's next?
When simple extraction fails, column chromatography is the next logical step. The choice of stationary and mobile phases is critical.
-
Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective for separating compounds with differing polarities.[6] In this technique, a nonpolar stationary phase is used with a polar mobile phase.[6] The more polar unreacted mesylate will have weaker interactions with the nonpolar stationary phase and elute earlier than a less polar product.[7]
Q4: How can I monitor the removal of the unreacted mesylate during the workup and purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification progress.
-
Visualization is Key: Sulfonate esters can sometimes be challenging to visualize on TLC plates as they may not be UV-active.[8] Therefore, using a chemical stain is crucial. A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the oxidizable sulfonate ester, appearing as a yellow or light brown spot on a purple background.[9] Alternatively, a p-anisaldehyde stain can be effective for visualizing many functional groups.[8][9]
Q5: I've tried extraction and chromatography, but I still have some residual starting material. Are there any chemical quench methods that are safe for the acetal?
Yes, under carefully controlled conditions, you can selectively react the unreacted mesylate.
-
Mild Basic Hydrolysis: Sulfonate esters can be hydrolyzed under basic conditions.[5][10] A mild approach would be to stir the crude reaction mixture with a weak base like sodium bicarbonate in a protic solvent (e.g., methanol/water) for an extended period. The resulting sulfonic acid salt is highly water-soluble and can be easily removed with an aqueous wash. It is crucial to monitor the reaction by TLC to ensure the desired product is not affected. Acetals are generally stable under basic conditions.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of acetal protecting group during workup. | The aqueous wash solution was inadvertently acidic. | Always check the pH of your wash solutions. Use a buffered or basic wash (e.g., saturated NaHCO₃ or dilute NaOH) to ensure the integrity of the acetal.[5] |
| Emulsion formation during extractive workup. | The polarity difference between the organic and aqueous phases is insufficient. High concentrations of polar solvents like THF or DMF can also contribute.[11] | Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity. If polar aprotic solvents were used in the reaction, it is best to remove them under reduced pressure before the workup.[11][12] |
| Unreacted mesylate and product co-elute during column chromatography. | The chosen solvent system has insufficient resolving power. | For normal phase silica gel chromatography, try a more polar solvent system or add a small percentage of a polar modifier like methanol. For reversed-phase, adjust the gradient of your polar mobile phase.[6] |
| The unreacted mesylate is not visible on the TLC plate. | The compound is not UV active, and an inappropriate stain was used. | Use an oxidizing stain like potassium permanganate or a general-purpose stain like p-anisaldehyde.[8][9] |
Experimental Protocols
Protocol 1: Basic Extractive Workup
-
Once the primary reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.[11]
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer).
-
Water (1 x volume of the organic layer).
-
Brine (saturated aqueous NaCl solution) (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Analyze the crude product by TLC to assess the removal of the starting material.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate by spotting the crude reaction mixture, the purified product, and the this compound starting material as a reference.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the plate under UV light (254 nm) to see any UV-active compounds.[8]
-
Prepare a potassium permanganate stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[9]
-
Dip the TLC plate into the stain and gently heat with a heat gun until spots appear. The unreacted mesylate should appear as a yellow-brown spot on a purple background.[9]
Visualizations
Workflow for Removal of Unreacted Mesylate
Caption: A decision-based workflow for the purification process.
Logical Relationship of Reagent Properties and Workup Choices
Caption: Causality between the reagent's functional groups and the chosen workup strategy.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Bongat, A. F. G., & Kiefer, G. E. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(15), 5146–5155. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Bongat, A. F. G., & Kiefer, G. E. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(15), 5146–5155. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Journal of Chromatographic Science. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Liu, Y., & Ramström, O. (2016). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Angewandte Chemie International Edition, 55(43), 13437–13440. Retrieved from [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Cohen, L., & Gracia, I. (2001). Separation and extraction of Φ-methyl ester sulfoxylates: New features. Journal of Surfactants and Detergents, 4(1), 73–74. Retrieved from [Link]
-
Bongat, A. F., & Kiefer, G. E. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(15), 5146–5155. Retrieved from [Link]
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Technical Support Center: Solvent Effects in Reactions of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the role of the solvent in nucleophilic substitution reactions involving 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. Our goal is to move beyond simple protocols and explain the causal relationships that govern reaction outcomes, empowering you to optimize your experiments effectively.
Core Concepts: Understanding the Substrate and Reaction Landscape
Before diving into troubleshooting, it's crucial to understand the substrate : This compound .
-
Structure: MsO-CH₂-CH₂-CH₂-CH₂-CH(OEt)₂
-
Key Features:
-
Primary Alkyl Mesylate: The methanesulfonyl (mesylate, -OMs) group is located on a primary carbon. Mesylates are excellent leaving groups because their negative charge is well-stabilized by resonance, making them the conjugate bases of strong acids.[1][2]
-
Acetal Group: The 5,5-diethoxy moiety is an acetal, which is stable under neutral and basic conditions but can be sensitive to acid. This is an important consideration for reaction workup conditions.
-
Reaction Pathway: As a primary substrate with a good leaving group, it is strongly predisposed to undergo nucleophilic substitution via the Sₙ2 (bimolecular) mechanism .[3][4][5] The formation of a primary carbocation, required for an Sₙ1 pathway, is highly energetically unfavorable.[4]
-
The Sₙ2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[3][8] This fundamental principle is the key to understanding solvent effects.
Frequently Asked Questions & Troubleshooting Guide
Q1: My substitution reaction with this compound is extremely slow or not proceeding at all. My nucleophile is strong and my temperature is appropriate. What's the most likely solvent-related issue?
A1: The most probable cause is the use of a polar protic solvent .
-
Explanation: Polar protic solvents, such as water, methanol (MeOH), and ethanol (EtOH), have hydrogen atoms bonded to electronegative atoms (like oxygen).[2][9] These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[10][11] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and sterically hindering its ability to attack the substrate.[8][12] Consequently, the activation energy for the Sₙ2 reaction increases dramatically, and the rate plummets.[13][14]
-
Troubleshooting Action: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess a dipole moment and can dissolve both the substrate and many ionic nucleophiles, but they lack the ability to form hydrogen bonds with the nucleophile.[11][12] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the Sₙ2 reaction.[7][12]
Q2: I am observing a significant amount of a side product where the mesylate group has been replaced by a methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group, even though that wasn't my intended nucleophile. Why is this happening?
A2: You are likely observing a solvolysis reaction, which occurs when the solvent itself acts as the nucleophile.[2][5]
-
Explanation: This issue arises when you use a nucleophilic polar protic solvent like methanol or ethanol. While Sₙ2 reactions are slow in these solvents (as per Q1), they are not impossible. Given that the solvent is present in a vast excess compared to your intended nucleophile, it can compete effectively in the substitution reaction over long reaction times or at elevated temperatures.
-
Troubleshooting Action:
-
Primary Solution: As with slow reactions, the best solution is to switch to a non-nucleophilic, polar aprotic solvent (e.g., DMF, DMSO).
-
Alternative: If you must use an alcohol as a solvent for solubility reasons, ensure your primary nucleophile is highly concentrated and significantly more nucleophilic than the solvent. However, avoiding this scenario is preferable.
-
Q3: Can my choice of solvent force the reaction to proceed via an Sₙ1 mechanism instead of Sₙ2?
A3: It is extremely unlikely for this specific substrate.
-
Explanation: The barrier to forming a primary carbocation is very high. While polar protic solvents are ideal for Sₙ1 reactions because they stabilize the carbocation intermediate, this stabilization is generally insufficient to overcome the inherent instability of a primary carbocation.[9][13] The Sₙ2 pathway remains the much lower energy, preferred route. Attempting to force an Sₙ1 reaction by using a polar protic solvent and a very weak nucleophile will most likely result in an extremely slow solvolysis reaction rather than a clean switch in mechanism.
Q4: What is the best starting point for solvent selection to ensure a high-yield, fast Sₙ2 reaction?
A4: For most common nucleophiles, DMF is an excellent and reliable starting point.
-
Rationale: DMF provides a good balance of properties: it's a polar aprotic solvent that readily dissolves a wide range of organic substrates and inorganic salts (nucleophiles), and it promotes rapid Sₙ2 reactions. DMSO is also an excellent choice and can sometimes lead to even faster rates, but it can be more difficult to remove during workup due to its high boiling point. Acetonitrile is another good option, though it is generally less polar than DMF or DMSO.
Data & Visualization Center
Table 1: Influence of Solvent Class on Sₙ2 Reaction Rate
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Expected Relative Rate for Sₙ2 Reaction | Rationale |
| Water | H₂O | Polar Protic | ~80 | Very Slow | Strong H-bonding solvates and deactivates the nucleophile.[8][12] |
| Methanol | MeOH | Polar Protic | ~33 | Slow | H-bonding significantly reduces nucleophile reactivity.[10] |
| Ethanol | EtOH | Polar Protic | ~25 | Slow | H-bonding significantly reduces nucleophile reactivity. |
| Dimethylformamide | DMF | Polar Aprotic | ~37 | Fast | Dissolves nucleophile but does not H-bond, leaving it highly reactive.[12] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | ~47 | Very Fast | Highly polar; excellent at dissolving salts and accelerating Sₙ2 rates.[12] |
| Acetonitrile | MeCN | Polar Aprotic | ~37 | Fast | Good general-purpose polar aprotic solvent. |
| Acetone | - | Polar Aprotic | ~21 | Moderate-Fast | Less polar than DMF/DMSO but effective for many Sₙ2 reactions.[12] |
| Dichloromethane | DCM | Non-polar/Weakly Polar | ~9 | Variable / Slow | May not adequately dissolve ionic nucleophiles. |
| Hexane | - | Non-polar | ~2 | Very Slow / No Reaction | Incapable of dissolving most nucleophiles.[10] |
Diagram 1: Sₙ2 Reaction Mechanism & Solvent Interaction
This diagram illustrates the concerted Sₙ2 mechanism and contrasts the effect of polar protic and polar aprotic solvents on the nucleophile.
Caption: Sₙ2 mechanism and the influence of solvent type.
Diagram 2: Troubleshooting Workflow for Slow Reactions
Use this decision tree to diagnose and solve issues with reaction rates.
Caption: A decision tree for troubleshooting slow Sₙ2 reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general framework. Molar equivalents, temperature, and reaction time will need to be optimized for your specific nucleophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Stir until fully dissolved.
-
Nucleophile Addition: Add the desired nucleophile (typically 1.1 to 1.5 eq). If the nucleophile is a solid, ensure it is finely powdered and dry.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C is a typical range).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS by periodically taking small aliquots. The disappearance of the starting mesylate indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Quench by pouring the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Study to Compare Solvent Effects
This experiment allows for the direct, quantitative comparison of reaction rates in different solvents.
-
Setup: In parallel, set up three identical reactions as described in Protocol 1, each in a different anhydrous solvent (e.g., Reaction A in DMF, Reaction B in MeCN, Reaction C in EtOH). Ensure all starting materials are from the same batches.
-
Internal Standard: Add a non-reactive internal standard (e.g., dodecane) to each flask before initiating the reaction.
-
Initiation: Place all flasks in a pre-heated oil bath at the same constant temperature and begin stirring simultaneously. This is t=0.
-
Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small, precise aliquot (~0.1 mL) from each reaction. Immediately quench each aliquot in a vial containing a deuterated solvent (for NMR) or a suitable solvent for GC analysis.
-
Analysis: Analyze each quenched sample by ¹H NMR or GC. Quantify the disappearance of the starting material relative to the constant signal of the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. Comparing these rates will give a quantitative measure of the solvent's effect.
References
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021).
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts.
- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Alkyl Halides and Nucleophilic Substitution.University of Calgary.
- SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.Pharmaguideline.
- Nucleophilic Substitution Reactions.University of Illinois.
- SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.Scribd.
- All About Tosylates and Mesyl
- SN1 vs SN2. (2021). Chemistry LibreTexts.
- Solvolysis of Tertiary and Secondary Haloalkanes. (2015). Chemistry LibreTexts.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions.Chemistry Steps.
- Solvents in Substitution Reactions. (2012). YouTube.
- Solvents in substitution reactions. (2015). Chemistry Stack Exchange.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Chemoselective Reactions with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Welcome to the technical support resource for 5,5-diethoxy-1-(methylsulfonyloxy)pentane. This guide is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth, field-proven insights into the chemoselective manipulation of this versatile bifunctional building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound (CAS No. 202577-28-4) is a linear C5 bifunctional reagent.[1] It contains two key functional groups at opposite ends of the aliphatic chain:
-
A Diethyl Acetal: Located at C5, this group serves as a stable protecting group for an aldehyde.
-
A Mesylate (Methylsulfonate): Located at C1, this is an excellent leaving group, making this position highly susceptible to nucleophilic substitution.
Its primary utility is as a 5-carbon building block for introducing a masked aldehyde functionality. This allows for complex molecular assembly where a potent electrophile (the aldehyde) can be unveiled in a later synthetic step after other transformations have been performed.
Sources
Validation & Comparative
A Comparative Guide to Piperidine Synthesis: 5,5-Diethoxy-1-(methylsulfonyloxy)pentane vs. 1,5-Dihalopentanes
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores the critical importance of efficient and versatile synthetic routes to this key heterocycle.[1] For researchers and drug development professionals, the choice of starting materials and synthetic strategy can significantly impact yield, purity, scalability, and the ability to generate diverse libraries of analogues.
This guide provides an in-depth comparison of two common five-carbon precursors for the synthesis of N-substituted piperidines: the classical 1,5-dihalopentanes and the more specialized 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. We will delve into the mechanistic nuances, practical advantages, and potential drawbacks of each approach, supported by detailed experimental protocols and comparative data to inform your synthetic planning.
The Classical Approach: Piperidine Synthesis via 1,5-Dihalopentanes
The reaction of 1,5-dihalopentanes with primary amines is a well-established and direct method for the synthesis of N-substituted piperidines.[3][4] This transformation proceeds via a tandem nucleophilic substitution mechanism. The primary amine first displaces one of the halide leaving groups to form an N-substituted 5-halopentan-1-amine intermediate. This intermediate then undergoes a rapid intramolecular cyclization to furnish the desired piperidine ring.
Reaction Mechanism: A Tandem SN2 Pathway
The overall process involves two sequential bimolecular nucleophilic substitution (SN2) reactions. The first is an intermolecular reaction between the primary amine and one of the electrophilic carbons of the 1,5-dihalopentane. The second is an intramolecular SN2 reaction where the newly formed secondary amine attacks the remaining carbon-halogen bond.
Figure 1: General workflow for piperidine synthesis from 1,5-dihalopentanes.
Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines
Recent advancements have demonstrated that this cyclocondensation can be performed efficiently in a one-pot synthesis under microwave irradiation, offering a greener alternative to conventional heating.[4]
Materials:
-
1,5-Dichloropentane
-
Desired primary amine (e.g., benzylamine, propylamine)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[4]
-
Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[4]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.[4]
-
Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).[4]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.[4]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[4]
Performance and Considerations
-
Reactivity of Halides: The rate of nucleophilic substitution is dependent on the leaving group ability of the halide, with the general trend being I > Br > Cl.[5] While 1,5-diiodopentane would be the most reactive, it is also the most expensive and least stable. 1,5-dibromopentane offers a good balance of reactivity and cost, while 1,5-dichloropentane is often used for economic reasons, though it may require more forcing conditions.[5][6]
-
Over-alkylation: A potential side reaction is the quaternization of the product piperidine by unreacted 1,5-dihalopentane. This can be minimized by using a slight excess of the primary amine or by carefully controlling the stoichiometry. The issue of over-alkylation is a known challenge in amine alkylations.[7]
-
Advantages: This method is often a one-pot procedure using readily available starting materials.[4][6] The use of microwave irradiation can dramatically reduce reaction times and improve yields.[4] Employing water as a solvent aligns with green chemistry principles.[4]
The Acetal-Protected Mesylate Approach: A Strategy for Enhanced Reactivity and Functional Group Tolerance
An alternative strategy involves the use of a precursor with differentiated reactivity at the 1 and 5 positions. This compound is an excellent example. In this molecule, one end is protected as a stable diethyl acetal, while the other is activated as a highly reactive mesylate leaving group.
This approach typically involves two main stages: initial N-alkylation of a primary amine with the mesylate, followed by deprotection of the acetal and subsequent intramolecular cyclization.
Reaction Mechanism: Controlled Sequential Reactions
The synthesis begins with the nucleophilic attack of the primary amine on the carbon bearing the mesylate group. Mesylates are excellent leaving groups, often superior to halides, allowing this reaction to proceed under mild conditions.[8] The resulting intermediate is a 5,5-diethoxypentan-1-amine derivative. To form the piperidine ring, the acetal must be hydrolyzed under acidic conditions to reveal the aldehyde, which then undergoes intramolecular reductive amination to yield the final product.
Figure 2: General workflow for piperidine synthesis from this compound.
Experimental Protocols
Part A: Synthesis of this compound This precursor is typically prepared from the corresponding alcohol, 5,5-diethoxypentan-1-ol.
Materials:
-
5,5-Diethoxypentan-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice bath
Procedure:
-
Dissolve 5,5-diethoxypentan-1-ol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which can be used directly or purified by column chromatography.
Part B: Synthesis of N-Substituted Piperidine This is a two-step, one-pot procedure involving N-alkylation followed by deprotection and reductive amination.
Materials:
-
This compound
-
Primary amine
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
Procedure:
-
N-Alkylation: Dissolve the crude mesylate (1.0 equiv.) in acetonitrile. Add the primary amine (1.1 equiv.) and sodium carbonate (1.5 equiv.). Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates consumption of the mesylate.
-
Deprotection and Cyclization: Cool the reaction mixture and filter off the solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, then add aqueous HCl (e.g., 1M solution) and stir vigorously at room temperature for 1-2 hours to effect acetal hydrolysis.
-
Add sodium triacetoxyborohydride (1.5 equiv.) in portions and stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry, and concentrate.
-
Purify the resulting N-substituted piperidine by column chromatography.
Performance and Considerations
-
Reactivity: The mesylate is a highly reactive leaving group, allowing the initial N-alkylation to occur under milder conditions than typically required for alkyl chlorides or even bromides.[6] This can be advantageous when working with sensitive substrates.
-
Functional Handle: The acetal provides a stable protecting group for an aldehyde functionality. After piperidine ring formation, this latent aldehyde can be used for further synthetic elaborations, which is a significant advantage for creating diverse molecular scaffolds.
-
Multi-step Process: Compared to the one-pot cyclization with dihalopentanes, this route is inherently a multi-step process, which may result in a lower overall yield and increased operational complexity.
-
Stability: The stability of the acetal group to various reagents should be considered in multi-step syntheses. It is generally stable to bases and nucleophiles but sensitive to acid.
Comparative Analysis
| Feature | 1,5-Dihalopentane Route | This compound Route |
| Number of Steps | Typically one-pot | Multi-step (Mesylate formation, N-alkylation, Deprotection/Cyclization) |
| Leaving Group | Halide (Cl, Br, I) | Mesylate (-OMs) |
| Reactivity | I > Br > Cl | Mesylate is generally more reactive than halides. |
| Reaction Conditions | Often requires elevated temperatures (conventional) or microwave irradiation.[4] | N-alkylation can often be performed under milder conditions. Cyclization requires acidic deprotection followed by a reductant. |
| Potential Yield | Moderate to high, depending on conditions and substrate. | Can be high for individual steps, but overall yield may be lower due to the number of transformations. |
| Key Advantages | Operational simplicity, readily available starting materials, one-pot synthesis.[4][6] | High reactivity of the mesylate, potential for milder reaction conditions, the protected aldehyde serves as a valuable synthetic handle for further diversification. |
| Key Disadvantages | Potential for over-alkylation, may require harsher conditions for less reactive halides.[7] | Longer synthetic sequence, requires preparation of the mesylate precursor, acetal stability can be a concern. |
Conclusion: Selecting the Optimal Precursor for Your Research
The choice between 1,5-dihalopentanes and this compound for piperidine synthesis is a strategic decision that depends on the specific goals of the research program.
For the rapid, straightforward synthesis of simple N-substituted piperidines where scalability and cost are primary drivers, the 1,5-dihalopentane route , particularly with microwave assistance, offers a highly efficient and direct approach.
Conversely, when the research demands milder reaction conditions for sensitive substrates or when the final product requires further functionalization at what was originally the 5-position of the pentane chain, the This compound route provides a more versatile, albeit longer, pathway. The latent aldehyde functionality is a significant asset for library synthesis and the exploration of structure-activity relationships in drug discovery.
Ultimately, a thorough understanding of the chemistry and a clear definition of the synthetic objectives will guide the discerning researcher to the most appropriate and effective method.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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A Comparative Guide to the Reactivity of Alkyl Sulfonates: Featuring 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice of a leaving group is a critical decision that can dictate the success of a reaction. Alkyl sulfonates are a versatile class of electrophiles, prized for their excellent leaving group ability in nucleophilic substitution and elimination reactions.[1] This guide provides a comparative analysis of the reactivity of various alkyl sulfonates, with a special focus on the nuanced behavior of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. We will delve into the mechanistic underpinnings of their reactivity, supported by structural analysis and a proposed experimental framework for direct comparison.
Understanding the Reactivity of Alkyl Sulfonates
Alkyl sulfonates are esters of sulfonic acids and are renowned for their enhanced reactivity compared to their corresponding alcohols. The hydroxyl group of an alcohol is a poor leaving group, but its conversion to a sulfonate ester transforms it into an excellent one.[2][3] This is because the resulting sulfonate anion is highly stabilized by resonance, rendering it a weak base.[1][4]
The reactivity of an alkyl sulfonate is primarily governed by two factors:
-
The Nature of the Sulfonate Group: The most commonly employed sulfonate esters are mesylates (OMs), tosylates (OTs), and triflates (OTf).[5] Their leaving group ability follows the order: Triflate > Tosylate > Mesylate .[5][6][7] This trend is directly correlated with the stability of the departing anion, which is influenced by the electron-withdrawing properties of the substituent on the sulfur atom.[7][8] The triflate group, with its three highly electronegative fluorine atoms, is exceptionally effective at delocalizing the negative charge, making it a superior leaving group.[6]
-
The Structure of the Alkyl Group: The steric and electronic properties of the alkyl chain attached to the sulfonate group play a crucial role in determining the reaction pathway and rate.[9] Nucleophilic substitution reactions, particularly the bimolecular (SN2) mechanism, are highly sensitive to steric hindrance at the electrophilic carbon.[10][11]
A Closer Look at this compound
The structure of this compound presents an interesting case study for predicting reactivity.
-
Primary Alkyl Sulfonate: The mesylate group is attached to a primary carbon, which generally favors the SN2 pathway due to minimal steric hindrance at the reaction center.[10]
-
The Diethoxy Acetal Group: The presence of the 5,5-diethoxy group introduces a bulky acetal functionality at the end of the pentyl chain. While distant from the primary reaction site, its conformational flexibility could potentially influence the overall shape of the molecule and, in certain contexts, interactions with bulky nucleophiles or bases. However, for most SN2 reactions with small to moderately sized nucleophiles, its impact on the reaction rate at the C1 position is expected to be minimal.
-
Potential for Intramolecular Reactions: The oxygen atoms of the diethoxy group are potential nucleophiles. Under certain conditions (e.g., with a strong base to deprotonate a potential intermediate or with Lewis acid catalysis), the possibility of an intramolecular cyclization reaction exists, though this is generally less likely than intermolecular reactions with a good external nucleophile.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it to a series of simple primary alkyl mesylates.
| Alkyl Sulfonate | Structure | Expected Relative SN2 Reactivity | Key Considerations |
| Methyl mesylate | CH₃OMs | Highest | Minimal steric hindrance. |
| Ethyl mesylate | CH₃CH₂OMs | High | Slightly more hindered than methyl mesylate. |
| n-Propyl mesylate | CH₃CH₂CH₂OMs | High | Steric hindrance is still low. |
| This compound | (C₂H₅O)₂CH(CH₂)₄OMs | High (similar to other primary mesylates) | The bulky diethoxy group is remote from the reaction center and is not expected to significantly hinder backside attack in SN2 reactions. |
| Isopropyl mesylate | (CH₃)₂CHOMs | Moderate | Secondary alkyl sulfonate; significantly more steric hindrance than primary sulfonates, leading to a slower SN2 rate. |
| tert-Butyl mesylate | (CH₃)₃COMS | Very Low (SN2 is negligible) | Tertiary alkyl sulfonate; extreme steric hindrance prevents SN2. SN1 and E1 reactions are more likely. |
Reaction Pathways: SN2 vs. E2
Alkyl sulfonates, much like alkyl halides, can undergo both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions.[1][12] The outcome of the reaction is largely dependent on the nature of the nucleophile/base.
-
SN2 Reactions: Strong, non-bulky nucleophiles will favor the SN2 pathway, leading to the substitution of the mesylate group.[13] For this compound, this would result in the formation of a new bond at the C1 position.
-
E2 Reactions: Strong, sterically hindered bases will favor the E2 pathway, leading to the formation of an alkene.[14][15] In the case of this compound, elimination would occur via abstraction of a proton from the C2 position.
Visualizing the Reaction Mechanisms
Caption: Generalized SN2 reaction mechanism for a primary alkyl mesylate.
Caption: Generalized E2 reaction mechanism for a primary alkyl mesylate.
Experimental Protocol for Comparative Reactivity Study
To empirically determine the relative reactivity of this compound, a competitive reaction experiment can be designed. This protocol allows for the direct comparison of its reactivity with a standard primary alkyl mesylate, such as n-pentyl mesylate.
Objective:
To compare the relative rates of nucleophilic substitution of this compound and n-pentyl mesylate with a common nucleophile.
Materials:
-
This compound
-
n-Pentyl mesylate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and n-pentyl mesylate in 10 mL of anhydrous DMF.
-
Internal Standard: Add a known amount of the internal standard (e.g., 0.5 mmol of dodecane) to the reaction mixture.
-
Reaction Initiation: Add sodium azide (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Quenching and Workup: Immediately quench the aliquot by adding it to a vial containing 1 mL of dichloromethane and 1 mL of saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.
-
Sample Preparation for GC Analysis: Transfer the organic layer to a clean vial containing a small amount of anhydrous magnesium sulfate.
-
GC Analysis: Inject a small sample of the dried organic layer into the GC-FID.
-
Data Analysis: Determine the relative concentrations of the starting materials and products by integrating the peak areas and normalizing them against the internal standard. Plot the disappearance of each starting material over time to determine the relative reaction rates.
Visualizing the Experimental Workflow
Caption: Workflow for the comparative reactivity study.
Conclusion
References
-
Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Retrieved from [Link]
-
Evans, M. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols [Video]. YouTube. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Retrieved from [Link]
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SlideServe. (2012, June 24). 8.12 Nucleophilic Substitution of Alkyl Sulfonates. Retrieved from [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Evans, M. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
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Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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Science.gov. (n.d.). alkyl aryl sulfonates: Topics by Science.gov. Retrieved from [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]
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Elimination Reactions. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 9). Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate. Retrieved from [Link]
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Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). Retrieved from [Link]
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BCP Mad. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Piperidines Synthesized from 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence drives the continuous development of novel and efficient synthetic routes. One such versatile method involves the construction of the piperidine ring from acyclic precursors, such as 5,5-diethoxy-1-(methylsulfonyloxy)pentane. This approach offers a high degree of flexibility for introducing substituents on the piperidine nitrogen.
However, the synthesis is only the first step. Unambiguous structural confirmation of the final product is paramount, ensuring that the desired molecule has been formed and is free from isomeric impurities or byproducts. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of piperidines derived from this specific precursor, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Synthetic Pathway: From Acyclic Precursor to Piperidine Ring
The synthesis of an N-substituted piperidine from this compound and a primary amine is a multi-step, one-pot process that hinges on a key intramolecular cyclization. The causality behind this sequence is crucial for understanding potential outcomes and for designing an effective analytical strategy.
The reaction proceeds through three principal stages:
-
Nucleophilic Substitution: The primary amine (R-NH₂) first acts as a nucleophile, displacing the excellent leaving group, mesylate, from the pentane chain. This forms a secondary amine intermediate.
-
Acetal Deprotection: In the presence of an acid catalyst, the diethoxy acetal at the other end of the chain is hydrolyzed, revealing a terminal aldehyde.
-
Intramolecular Reductive Amination: The newly formed secondary amine and the aldehyde are now positioned for an intramolecular reaction. The amine attacks the aldehyde to form a cyclic iminium ion, which is then reduced in situ (e.g., by sodium cyanoborohydride) to yield the final, stable N-substituted piperidine ring.
This entire workflow can be visualized as follows:
Caption: Workflow for piperidine synthesis from an acyclic precursor.
A Comparative Guide to Analytical Verification Techniques
No single technique is sufficient for absolute structure confirmation. A robust, self-validating system relies on the synergistic use of multiple analytical methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for this specific application.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information on the carbon-hydrogen framework, connectivity, chemical environment of atoms, and stereochemistry. | Unrivaled for detailed structural elucidation and isomer differentiation. Quantitative.[2][3] | Requires relatively pure sample (>95%). Less sensitive than MS. |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. | Determines the molecular weight of the compound and provides structural clues from fragmentation patterns.[4] | Extremely high sensitivity (picomolar to femtomolar). Ideal for confirming molecular formula and identifying trace impurities. | Isomers often have identical molecular weights and may show similar fragmentation, making differentiation difficult. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations (stretching, bending). | Identifies the presence or absence of specific functional groups. | Fast, simple, and non-destructive. Excellent for monitoring reaction progress (e.g., disappearance of starting material functional groups).[5] | Provides limited information on the overall molecular skeleton. Spectra can be complex in the "fingerprint region".[6] |
Deep Dive into Spectral Data Interpretation
To illustrate the power of these techniques, let's consider the expected data for a hypothetical product: N-benzylpiperidine , synthesized from our precursor and benzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the formation of the piperidine ring and the specific substitution pattern.
-
¹H NMR:
-
Disappearance of Precursor Signals: The disappearance of the methylsulfonyloxy group's methyl singlet (~3.0 ppm) and the acetal's characteristic quartet (~3.5 ppm) and triplet (~1.2 ppm) are primary indicators of a successful reaction.
-
Appearance of Piperidine Ring Protons: The formation of the piperidine ring will result in a series of complex multiplets in the aliphatic region (~1.4-2.8 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield (~2.4 ppm) compared to the other ring protons (C3, C4, C5).[7]
-
Benzyl Group Signals: A singlet for the benzylic methylene protons (-CH₂-Ph) will appear around 3.5 ppm. The aromatic protons of the phenyl group will be visible in the ~7.2-7.4 ppm region.[8]
-
-
¹³C NMR:
-
Piperidine Ring Carbons: The spectrum will show three distinct signals for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2, C6) will appear around 55-60 ppm, while the other carbons (C3, C5 and C4) will be further upfield.[3]
-
Benzyl Group Carbons: A signal for the benzylic carbon (-CH₂-Ph) will be present around 64 ppm, along with the characteristic signals for the aromatic carbons (127-140 ppm).
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the product and support the proposed structure through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecule [M+H]⁺.
-
Expected Molecular Ion: For N-benzylpiperidine (C₁₂H₁₇N), the expected exact mass of the [M+H]⁺ ion is 176.1434. High-resolution mass spectrometry (HRMS) can confirm this elemental composition.
-
Characteristic Fragmentation: Tandem MS (MS/MS) of the precursor ion reveals key structural fragments. A dominant fragmentation pathway for N-substituted piperidines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen.[4] For N-benzylpiperidine, this would lead to the loss of a benzyl radical to form an iminium ion or, more commonly, the formation of the stable tropylium cation (m/z 91).[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is best used to confirm the absence of key functional groups from the starting materials and the presence of the new product's features.
-
Key Disappearances:
-
The strong S=O stretching bands of the mesylate group (~1350 cm⁻¹ and ~1175 cm⁻¹).
-
The N-H stretching band of the primary amine starting material (a medium doublet around 3300-3400 cm⁻¹).
-
-
Key Appearances:
-
C-N stretching vibrations for the tertiary amine within the piperidine ring.
-
The characteristic C-H stretching bands for the aliphatic (piperidine ring) and aromatic (benzyl group) portions of the molecule, typically just below and above 3000 cm⁻¹, respectively.[10]
-
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a robust system for synthesis and analysis.
Protocol 1: Synthesis of N-Benzylpiperidine
-
To a solution of this compound (1.0 eq) in methanol, add benzylamine (1.1 eq) and sodium cyanoborohydride (1.5 eq).
-
Add acetic acid dropwise until the pH of the solution is between 6 and 7.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization
-
NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC).
-
GC-MS Analysis: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane). Inject 1 µL into a GC-MS system equipped with an appropriate column. Use Electron Ionization (EI) to observe fragmentation patterns.[4]
-
FTIR Analysis: Place a drop of the neat liquid sample (if applicable) or a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum.
Integrated Data Analysis: The Path to Confirmation
The definitive confirmation of the piperidine structure is not a linear process but an integrated workflow where data from each technique validates the others.
Caption: Integrated workflow for unambiguous structure confirmation.
Alternative Synthetic Approaches: A Broader Context
While the described method is effective, it is valuable to be aware of alternative strategies for synthesizing the piperidine core, as the choice of route can influence potential impurities.[11]
-
Catalytic Hydrogenation of Pyridines: A direct and atom-economical method, particularly for large-scale synthesis, involving the reduction of a substituted pyridine ring.[12][13]
-
Intramolecular Cyclization of Amino-alkenes/alkynes: Various metal-catalyzed or radical-initiated cyclizations can form the piperidine ring.[1]
-
Dieckmann Condensation: An intramolecular Claisen condensation used to form piperidones, which can then be reduced to the corresponding piperidines.[11]
Conclusion
Confirming the structure of piperidines synthesized from this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural map, it is the corroborating evidence from mass spectrometry (confirming molecular weight and formula) and FTIR spectroscopy (verifying functional group transformations) that builds a robust, self-validating case for the product's identity. By integrating these techniques into a logical workflow, researchers can confidently and unequivocally establish the structure of their synthesized molecules, a critical step in any drug discovery and development pipeline.
References
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Hanuš, V., & Fiedler, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]
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Viegas, C., Jr., Bolzani, V. da S., Pilon, A. C., Santos, D. Y. A. C. dos, & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279–1286. Retrieved from [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
-
Kozlovskii, V. D., & Zaikin, P. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6265. Retrieved from [Link]
-
Viegas, C., Jr., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 23(8), 1463-1471. Retrieved from [Link]
-
Craig, L. E., & Tarbell, D. S. (1948). A New Synthesis of Piperidine. Canadian Journal of Research, 26b(8), 593-597. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370-376. Retrieved from [Link]
-
White, C. (n.d.). Infrared Analysis of Piperine in Black Pepper. Erowid. Retrieved from [Link]
-
Ramalingam, S., & Ramakrishnan, V. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 554-559. Retrieved from [Link]
-
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
ResearchGate. (2013). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
Leyva, M. A., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 12(11), 1629. Retrieved from [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698–3707. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl-. Retrieved from [Link]
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A Comparative Guide to the LC-MS Analysis of Reaction Mixtures Containing 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
This guide provides an in-depth comparative analysis of methodologies for the characterization of reaction mixtures containing 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. As a reactive intermediate, accurate and robust analytical methods are paramount for reaction monitoring, impurity profiling, and ensuring the quality of subsequent synthetic steps. This document will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific analyte, compare it with alternative techniques, and provide detailed experimental protocols grounded in scientific principles.
Introduction to this compound and its Analytical Challenges
This compound is an alkyl methanesulfonate (mesylate). In organic synthesis, the methanesulfonate group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.[1][2] It is typically synthesized from the corresponding alcohol, 5,5-diethoxypentan-1-ol, by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base.[2]
The analysis of reaction mixtures containing this compound presents several challenges:
-
Potential for Genotoxicity: Alkyl sulfonates are a class of compounds that are often considered potential genotoxic impurities (PGIs) due to their alkylating nature.[3][4] Therefore, sensitive and specific analytical methods are required to monitor their presence even at trace levels.
-
Analyte Stability: The methanesulfonate group can be susceptible to hydrolysis, reverting to the parent alcohol.[5] This degradation needs to be minimized during sample preparation and analysis.
-
Complex Matrix: Reaction mixtures can contain unreacted starting materials, reagents, byproducts, and the desired product, necessitating a chromatographic method with sufficient resolving power.
Recommended Analytical Approach: Reversed-Phase LC-MS with Electrospray Ionization
For the routine analysis of reaction mixtures containing this compound, a Reversed-Phase Liquid Chromatography (RPLC) method coupled with Mass Spectrometry (MS) is the recommended approach. This technique offers a balance of selectivity, sensitivity, and versatility for monitoring the target analyte and potential impurities.
Rationale for Method Selection
-
Chromatography: RPLC is well-suited for separating compounds with moderate polarity like this compound from both more polar (e.g., 5,5-diethoxypentan-1-ol) and less polar impurities.
-
Detection: Mass spectrometry provides high selectivity and sensitivity, which is crucial for identifying and quantifying components in a complex mixture, especially for tracking potential PGIs at low levels.[6]
-
Ionization: While Atmospheric Pressure Chemical Ionization (APCI) can be effective for sulfonate esters, Electrospray Ionization (ESI) is often more readily available and can provide sufficient sensitivity for this analysis, particularly when forming adducts with ammonium or sodium ions.
Experimental Workflow: LC-MS Analysis
Caption: Workflow for LC-MS analysis of the reaction mixture.
Detailed LC-MS Protocol
1. Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable solvent mixture, such as 1:1 (v/v) acetonitrile/water, to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range). The dilution factor should be chosen to ensure the major components are within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte and less polar impurities, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode:
-
Full Scan: Acquire data over a mass range that includes the expected ions for the starting materials, product, and potential byproducts (e.g., m/z 100-400). This is useful for identifying unknown impurities.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis and increased sensitivity, monitor for the expected ions. For this compound (MW: 254.34 g/mol ), the protonated molecule [M+H]⁺ (m/z 255.1), ammonium adduct [M+NH₄]⁺ (m/z 272.1), and sodium adduct [M+Na]⁺ (m/z 277.1) are likely to be observed.
-
| Parameter | LC-MS (Recommended) | GC-MS (Alternative) |
| Instrumentation | HPLC with Mass Spectrometer | Gas Chromatograph with Mass Spectrometer |
| Column | C18 Reversed-Phase | Phenyl-arylene or similar mid-polarity |
| Mobile/Carrier Gas | Water/Acetonitrile with Formic Acid | Helium |
| Ionization | ESI or APCI | Electron Ionization (EI) |
| Sample Preparation | Dilution and Filtration | Dilution, possible derivatization |
| Injection | Liquid Injection | Liquid or Headspace Injection |
| Typical Analytes | Broad range of polarities | Volatile and semi-volatile compounds |
Comparative Analysis: LC-MS vs. GC-MS
While LC-MS is the recommended primary technique, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for confirming the identity of volatile impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For the analysis of alkyl sulfonates, it can offer high chromatographic resolution.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of the reaction mixture.
Detailed GC-MS Protocol
1. Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a GC-compatible solvent such as ethyl acetate or dichloromethane.
-
Derivatization is generally not required for this compound but can be employed for related impurities if needed to enhance volatility or thermal stability.[9]
2. Gas Chromatography Conditions:
-
Column: A mid-polarity column, such as one with a phenyl-arylene phase, is suitable.
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate compounds with a range of boiling points.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify compounds based on their fragmentation patterns and comparison to spectral libraries.
Performance Comparison
| Feature | LC-MS | GC-MS |
| Applicability | Well-suited for this compound and its non-volatile impurities. | Suitable for the target analyte if thermally stable, and for volatile impurities. |
| Sensitivity | Generally high, especially with MRM. | Can be very high, particularly for targeted analysis. |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | High, based on retention time and unique fragmentation patterns. |
| Potential Issues | Ion suppression from the matrix. | Thermal degradation of the analyte in the injector or column. |
| Impurity Profiling | Excellent for a wide range of polar and non-polar impurities. | Best for volatile and semi-volatile impurities. |
Conclusion
For the comprehensive analysis of reaction mixtures containing this compound, LC-MS is the superior primary analytical technique . It provides the necessary sensitivity and selectivity to monitor the main components and potential genotoxic impurities without the risk of thermal degradation. GC-MS serves as an excellent orthogonal technique for the confirmation of volatile components and as a complementary method for a more complete impurity profile. The choice of method should be guided by the specific goals of the analysis, whether it be routine reaction monitoring, in-depth impurity characterization, or trace-level quantitation of genotoxic impurities.
References
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Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 1-12. [Link]
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Snodin, D. J. (2020). Questioning European policy on alkyl mesylate impurities. Chemistry World. [Link]
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Lee, S., et al. (2021). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 26(16), 4992. [Link]
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Snodin, D. J. (2006). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. [Link]
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Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Ovid. [Link]
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Reddy, G. S., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 63, 136-142. [Link]
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Kumar, A., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Chromatographic Science, 55(10), 1017-1023. [Link]
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De La Torre, R., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 701. [Link]
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Ramu, V., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
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van Wijk, A. M., et al. (2013). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link]
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Babu, R. R. (2017). Role of GC-MS and LC-MS/MS in pharmaceutical industry with special reference to Quantification of genotoxic impurities. Journal of Chromatography & Separation Techniques. [Link]
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Chu, S., & C. F. Poole. (2007). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Journal of Chromatography A, 1148(2), 245-255. [Link]
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Elder, D. P., et al. (2018). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Organic Process Research & Development, 22(10), 1335-1337. [Link]
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Cohen, L., et al. (2002). Derivatization, GC-MS, LSIMS and NMR analysis of sulfoxylated methyl esters. Tenside Surfactants Detergents, 39(4), 17-21. [Link]
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Teasdale, A., et al. (2009). Mechanistic Understanding of the Formation of Genotoxic Impurities in the Synthesis of Mesylate Salts and Their Control. Organic Process Research & Development, 13(3), 429-433. [Link]
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Dong, M. W. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 31(4), 292-305. [Link]
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Sun, P., et al. (2011). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1145-1152. [Link]
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Patel, K., & M. Patel. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]
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Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. [Link]
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van Leusen, A. M., et al. (1973). methanesulfonyl chloride. Organic Syntheses, 53, 85. [Link]
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Kathuria, L. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Deoxynojirimycin (DNJ) Analogues: A Yield-Centric Comparison
This guide provides a comparative analysis of common synthetic methodologies for producing deoxynojirimycin (DNJ) and its analogues, with a primary focus on reaction yields. As potent glycosidase inhibitors, DNJ and its derivatives are of significant interest in the development of therapeutics for diabetes, viral infections, and certain genetic diseases. The efficiency of their synthesis is a critical factor in both research and commercial viability. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of DNJ synthesis and select the most appropriate method for their objectives.
Introduction to Deoxynojirimycin (DNJ) and its Analogues
Deoxynojirimycin (1-deoxynojirimycin), a polyhydroxylated piperidine alkaloid, is a structural mimic of the pyranose form of D-glucose. This structural similarity allows it to act as a competitive inhibitor of α-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, DNJ can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action forms the basis of its use in the management of type 2 diabetes.
The therapeutic potential of DNJ has spurred extensive research into its analogues, with modifications to the core structure aiming to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these analogues, however, presents significant challenges due to the presence of multiple stereocenters. This guide will explore and compare the most prevalent synthetic strategies, evaluating them primarily on the basis of reported yields.
Comparative Analysis of Synthetic Methodologies
The synthesis of DNJ and its analogues can be broadly categorized into three main approaches: purely chemical synthesis, chemoenzymatic methods, and microbial fermentation. Each of these strategies offers a unique set of advantages and disadvantages in terms of yield, scalability, and stereochemical control.
Chemical Synthesis from Carbohydrate Precursors
The most established methods for DNJ synthesis rely on the use of readily available and chiral carbohydrate starting materials, such as D-glucose. These multi-step syntheses involve the strategic manipulation of functional groups to construct the piperidine ring.
Expertise & Experience: The Rationale Behind the Chemical Approach
The primary advantage of a purely chemical synthesis is the high degree of control it offers over the molecular architecture. By leveraging the well-defined stereochemistry of the starting carbohydrate, chemists can construct the target molecule with a high degree of stereoselectivity. The choice of protective groups is critical in these syntheses to ensure that reactions occur at the desired positions. For instance, the selective protection of hydroxyl groups allows for the introduction of nitrogen at a specific carbon, which is a key step in forming the piperidine ring. The reductive amination of a keto-aldehyde derived from the carbohydrate precursor is a common and effective strategy for ring closure.
Trustworthiness: A Validated Protocol
The following protocol is a representative example of a chemical synthesis of DNJ from D-glucose. Each step has been extensively validated in the literature.
Experimental Protocol: Synthesis of DNJ from D-glucose
-
Protection of D-glucose: D-glucose is first converted to a protected derivative, such as methyl α-D-glucopyranoside, to prevent unwanted side reactions.
-
Oxidation: The primary hydroxyl group at C-6 is selectively oxidized to a carboxylic acid.
-
Introduction of Nitrogen: The hydroxyl group at C-5 is converted to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide (N₃⁻).
-
Reduction and Cyclization: The azide and the carboxylic acid are simultaneously reduced. The resulting amine undergoes intramolecular reductive amination with the aldehyde formed from the reduction of the carboxylic acid to form the piperidine ring.
-
Deprotection: All protecting groups are removed to yield the final DNJ product.
Yield Comparison
The overall yields for multi-step chemical syntheses of DNJ and its analogues are typically in the range of 10-30%. While this may seem low, the high purity and stereochemical integrity of the final product often justify this approach for laboratory-scale synthesis and the production of complex analogues.
Visualization of the Chemical Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of DNJ.
Chemoenzymatic Synthesis
Chemoenzymatic methods combine the advantages of chemical synthesis with the high stereoselectivity and efficiency of enzymatic reactions. These approaches often use enzymes to create key chiral centers, thereby reducing the number of protection and deprotection steps required in a purely chemical synthesis.
Expertise & Experience: The Power of Biocatalysis
The use of enzymes, such as aldolases, can significantly streamline the synthesis of DNJ analogues. For example, fructose-1,6-bisphosphate aldolase (FDP aldolase) can catalyze the stereoselective aldol addition of dihydroxyacetone phosphate (DHAP) to an aldehyde, creating two new stereocenters with high fidelity. This enzymatic step can replace several challenging chemical transformations, leading to a more efficient and environmentally friendly process. The choice of enzyme is dictated by the desired stereochemistry of the final product.
Trustworthiness: A Validated Protocol
The following protocol outlines a chemoenzymatic approach to synthesizing a DNJ analogue.
Experimental Protocol: Chemoenzymatic Synthesis of a DNJ Analogue
-
Enzymatic Aldol Addition: An appropriate N-protected amino aldehyde is reacted with DHAP in the presence of FDP aldolase to form a keto-hexose derivative.
-
Chemical Reduction: The ketone functional group is reduced to a hydroxyl group using a chemical reducing agent like sodium borohydride.
-
Cyclization: The protecting group on the nitrogen is removed, and the resulting amino group undergoes intramolecular reductive amination to form the piperidine ring.
-
Final Purification: The final product is purified using chromatographic techniques.
Yield Comparison
Chemoenzymatic syntheses can offer significantly higher yields compared to purely chemical methods, with reported overall yields often exceeding 40%. The reduction in the number of steps and the high efficiency of the enzymatic reactions contribute to this improvement.
Visualization of the Chemoenzymatic Synthesis Workflow
Caption: A general workflow for the chemoenzymatic synthesis of DNJ analogues.
Microbial Fermentation
Several microorganisms, particularly species of Bacillus and Streptomyces, are known to naturally produce DNJ and its analogues. Fermentation-based production offers a direct route to these compounds, bypassing the need for complex multi-step synthesis.
Expertise & Experience: Harnessing Nature's Synthetic Machinery
Microbial fermentation leverages the intricate biosynthetic pathways of microorganisms to produce DNJ. The yield of DNJ from fermentation can be significantly influenced by factors such as the choice of microbial strain, the composition of the fermentation medium (carbon and nitrogen sources), and the fermentation conditions (temperature, pH, aeration). Strain improvement through classical mutagenesis or genetic engineering can lead to substantial increases in production titers.
Trustworthiness: A General Protocol
The following is a generalized protocol for the production of DNJ via microbial fermentation.
Experimental Protocol: Microbial Fermentation for DNJ Production
-
Inoculum Preparation: A seed culture of a DNJ-producing microorganism (e.g., Bacillus subtilis) is prepared.
-
Fermentation: The seed culture is transferred to a larger fermenter containing a sterilized production medium. The fermentation is carried out under optimized conditions for a specific duration.
-
Extraction: After fermentation, the microbial cells are separated from the broth. DNJ is then extracted from the supernatant using techniques such as ion-exchange chromatography.
-
Purification: The crude extract is further purified using methods like crystallization or preparative high-performance liquid chromatography (HPLC) to obtain pure DNJ.
Yield Comparison
The yields of DNJ from microbial fermentation can be highly variable, ranging from milligrams per liter to several grams per liter, depending on the strain and fermentation conditions. While the concentration in the fermentation broth may be low, the overall productivity can be very high, especially at an industrial scale, making it a commercially attractive method.
Yield Comparison Summary
The following table provides a comparative summary of the reported yields for the synthesis of DNJ and its analogues using different methodologies.
| Methodology | Starting Material(s) | Key Steps | Reported Overall Yield | Advantages | Disadvantages |
| Chemical Synthesis | D-glucose, D-fructose | Multi-step protection, oxidation, amination, cyclization, deprotection | 10-30% | High stereochemical control, access to diverse analogues | Multi-step, low overall yield, use of hazardous reagents |
| Chemoenzymatic Synthesis | Amino aldehydes, DHAP | Enzymatic aldol addition, chemical reduction, cyclization | > 40% | Fewer steps, high stereoselectivity, milder reaction conditions | Limited enzyme availability and substrate scope |
| Microbial Fermentation | Glucose, yeast extract, etc. | Fermentation, extraction, purification | Variable (mg/L to g/L) | Direct production, scalable, environmentally friendly | Low concentration, complex purification, strain-dependent |
Conclusion
The choice of synthetic method for deoxynojirimycin and its analogues is a critical decision that depends on the specific goals of the researcher or organization.
-
Chemical synthesis , while often providing lower yields, offers the greatest flexibility for creating novel and complex analogues, making it well-suited for early-stage drug discovery and medicinal chemistry efforts.
-
Chemoenzymatic synthesis represents a compelling middle ground, combining the precision of enzymes with the versatility of chemical reactions to achieve higher yields and more sustainable processes. This approach is ideal for producing specific target molecules on a larger laboratory or pilot scale.
-
Microbial fermentation is the most economically viable method for the large-scale industrial production of natural DNJ. The potential for strain improvement and process optimization continues to make this a highly attractive option for commercial manufacturing.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will enable the selection of the most efficient and effective pathway for the synthesis of these therapeutically important molecules.
References
-
A Chemoenzymatic Synthesis of 1-Deoxynojirimycin (DNJ). Organic Letters, [Link]
-
Recent advances in the synthesis of 1-deoxynojirimycin and its analogues. Beilstein Journal of Organic Chemistry, [Link]
-
Deoxynojirimycin: a potent α-glucosidase inhibitor from Streptomyces species with anti-hyperglycemic activity. Journal of Antibiotics, [Link]
-
Metabolic engineering of Bacillus subtilis for high-level-production of 1-deoxynojirimycin. Metabolic Engineering, [Link]
A Comparative Guide: The Strategic Advantages of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane Over Triflates in Synthesis
In the landscape of modern organic synthesis, the choice of a leaving group is a critical decision that can dictate the success, efficiency, and practicality of a synthetic route. While triflates (trifluoromethanesulfonates) are renowned for their exceptional reactivity, this guide presents a comprehensive comparison with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, a primary alkyl mesylate, highlighting the strategic advantages of the latter in terms of stability, cost-effectiveness, and handling, without compromising synthetic utility for a broad range of applications. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Fundamental Role of the Leaving Group: A Refresher
Nucleophilic substitution reactions, cornerstones of organic synthesis, involve the displacement of a leaving group by a nucleophile. The efficiency of this process is intrinsically linked to the stability of the departing group; a more stable anion corresponds to a better leaving group, facilitating a faster reaction.[1][2] Sulfonate esters, such as mesylates and triflates, are widely employed as excellent leaving groups because their corresponding sulfonic acids are highly acidic, resulting in very stable anions upon departure.[3][4]
Reactivity Profile: A Tale of Two Sulfonates
The generally accepted order of leaving group ability among common sulfonates is Triflate > Tosylate > Mesylate.[3] This hierarchy is a direct consequence of the stability of the resulting anion. The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge.[3] In contrast, the mesylate anion is stabilized to a lesser extent by the single methyl group.[3]
This difference in stability translates to a significant disparity in reactivity. In S_N2 reactions, alkyl triflates can react orders of magnitude faster than their corresponding alkyl mesylates.[3] While this high reactivity can be advantageous for reactions with unreactive substrates or when rapid transformations are desired, it often comes at the cost of reduced stability and more demanding handling requirements.[4]
This compound: A Case for Controlled Reactivity and Enhanced Practicality
This compound, the mesylate derivative of 5,5-Diethoxy-1-pentanol, offers a compelling alternative to its triflate counterpart for several key reasons:
-
Enhanced Stability and Ease of Handling: Alkyl mesylates, including this compound, are generally more stable compounds than alkyl triflates.[5] Primary alkyl triflates, in particular, can be unstable and are highly sensitive to moisture, hydrolyzing to release corrosive triflic acid.[6][7] This necessitates stringent anhydrous reaction conditions and careful handling, often in a glove box or under an inert atmosphere.[6] this compound, being more robust, allows for greater flexibility in reaction setup and workup procedures, and is generally easier to purify and store.[8][9]
-
Cost-Effectiveness: The reagents required for the synthesis of mesylates (methanesulfonyl chloride) are significantly less expensive than those needed for triflates (triflic anhydride). This cost differential becomes a critical factor in large-scale synthesis and process development, making the mesylate the more economically viable option.
-
Sufficient Reactivity for a Broad Range of Transformations: While not as reactive as the triflate, the mesylate group in this compound is still an excellent leaving group, capable of participating in a wide array of nucleophilic substitution and elimination reactions.[10] For many common synthetic transformations, the reactivity of the mesylate is more than sufficient, and the extreme reactivity of the triflate is often unnecessary and can even be detrimental, leading to side reactions.
-
Reduced Potential for Side Reactions: The high electrophilicity of alkyl triflates can sometimes lead to undesired side reactions, such as elimination or reaction with the solvent. The more moderate reactivity of this compound can provide greater control and higher yields of the desired substitution product.
Experimental Comparison: A Hypothetical Case Study
To illustrate the practical differences between using this compound and its triflate analog, we present a hypothetical comparative study for a typical S_N2 reaction: the synthesis of 5,5-Diethoxy-1-azidopentane.
Reaction Scheme:
Caption: Comparative synthesis of 5,5-Diethoxy-1-azidopentane.
Data Summary Table:
| Parameter | This compound | 5,5-Diethoxy-1-(trifluoromethanesulfonyloxy)pentane |
| Reagent Cost | Low | High |
| Reaction Time | 4-6 hours | 30-60 minutes |
| Reaction Temp. | 60 °C | 0 °C to room temperature |
| Typical Yield | >90% | ~85-90% (potential for side reactions) |
| Stability | Good, stable to chromatography | Moderate, sensitive to moisture |
| Handling | Standard laboratory techniques | Anhydrous conditions, inert atmosphere |
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Workflow for the synthesis of the mesylate.
-
To a solution of 5,5-Diethoxy-1-pentanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel to yield this compound.[9]
Protocol 2: Synthesis of 5,5-Diethoxy-1-(trifluoromethanesulfonyloxy)pentane (Hypothetical)
Caption: Workflow for the synthesis of the triflate.
-
To a solution of 5,5-Diethoxy-1-pentanol (1.0 eq.) in anhydrous DCM at -78 °C under an argon atmosphere, add 2,6-lutidine (1.5 eq.).
-
Slowly add triflic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Monitor the reaction by TLC (if stable enough).
-
Upon completion, quench the reaction with cold saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. The crude triflate is often used immediately in the next step without further purification due to its instability.[3]
Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide
-
Mesylate Reaction: In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium azide (1.5 eq.) in dimethylformamide (DMF). Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC. After completion, cool to room temperature, add water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield 5,5-Diethoxy-1-azidopentane.
-
Triflate Reaction (Hypothetical): In a flame-dried, argon-flushed round-bottom flask, dissolve the freshly prepared crude 5,5-Diethoxy-1-(trifluoromethanesulfonyloxy)pentane (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium azide (1.5 eq.) in one portion. Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC. Upon completion, quench with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield 5,5-Diethoxy-1-azidopentane.
Logical Decision Framework for Choosing Your Sulfonate
Caption: Decision tree for selecting the appropriate sulfonate.
Conclusion
While the exceptional reactivity of triflates is undeniable, this compound presents a more practical and often more strategic choice for the activation of the corresponding primary alcohol. Its superior stability, ease of handling, and cost-effectiveness make it a robust and reliable reagent for a wide range of synthetic applications. For the discerning chemist, the decision between a mesylate and a triflate should be guided by a careful consideration of the specific requirements of the reaction, including substrate reactivity, scale, and overall synthetic strategy. In many instances, the balanced properties of this compound will prove to be the more advantageous option.
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- Reddit.
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- Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. 2015.
- ResearchGate. Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? 2025.
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A Comparative Kinetic Analysis of Alkylation Reactions with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the alkylation kinetics of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, a specialized alkylating agent, with other relevant alternatives. We will delve into the mechanistic rationale behind its use, present detailed experimental protocols for kinetic analysis, and offer a comparative assessment of its performance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced alkylating agents in their synthetic and therapeutic strategies.
Introduction: The Strategic Advantage of a Latent Aldehyde in Alkylation Chemistry
Alkylating agents are a cornerstone of organic synthesis and pharmaceutical development, primarily utilized for their ability to form covalent bonds with nucleophilic sites on target molecules.[1] While a vast arsenal of these agents exists, the development of sophisticated molecules with tunable reactivity and targeted delivery capabilities remains a significant pursuit. This compound emerges as a compelling candidate in this context. Its primary methanesulfonate (mesylate) group offers predictable reactivity as a good leaving group in nucleophilic substitution reactions.[2][3]
However, the true novelty of this reagent lies in its terminal diethyl acetal moiety. Acetals are stable protecting groups for aldehydes and ketones in neutral to strongly basic conditions, yet they readily hydrolyze in acidic environments.[4][5] This pH-sensitive characteristic presents a strategic advantage in drug delivery, where a therapeutic agent could be designed to release a payload, such as a reactive aldehyde, selectively in the acidic microenvironments of tumors or within the lysosomes of cells.[1][6][7] This guide will, therefore, not only assess the alkylation kinetics of this molecule but also frame its performance within the context of its potential as a pro-drug component.
Mechanistic Considerations: SN2 Kinetics and the Role of the Acetal
The primary alkyl mesylate structure of this compound strongly suggests that its alkylation reactions will proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The rate of an SN2 reaction is dependent on the concentrations of both the alkylating agent and the nucleophile.[8]
Rate = k[Alkylating Agent][Nucleophile]
Several factors influence the rate constant, k, including the nature of the leaving group, the strength of the nucleophile, steric hindrance at the electrophilic carbon, and the solvent.[8] Mesylates are excellent leaving groups due to the resonance stabilization of the resulting methanesulfonate anion.[10]
The diethyl acetal group is sterically distant from the reactive C1 carbon and is not expected to significantly hinder the backside attack of a nucleophile. Its electronic influence is also minimal. Therefore, the primary determinant of its reactivity, when compared to other primary alkyl mesylates, will be the overall steric profile and any potential intramolecular interactions.
Below is a diagram illustrating the proposed SN2 alkylation of a model nucleophile, N-methylaniline, followed by the pH-triggered deprotection of the acetal to reveal the aldehyde.
Caption: Reaction scheme for the alkylation of N-methylaniline and subsequent acetal hydrolysis.
Experimental Design and Protocols
To provide a robust comparison, we will outline a kinetic study comparing this compound with two benchmark alkylating agents: 1-(methylsulfonyloxy)pentane (a direct analogue lacking the acetal) and 1-(tosyloxy)pentane (a common alternative with a different sulfonate leaving group). N-methylaniline will be used as the model nucleophile due to its clear reactivity and the ease of monitoring the reaction products by High-Performance Liquid Chromatography (HPLC).[11][12]
Synthesis of this compound
The target mesylate is synthesized from its corresponding alcohol, 5,5-Diethoxypentan-1-ol. The reaction involves the conversion of the primary alcohol into a good leaving group by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.[3]
Protocol 1: Synthesis of this compound
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5,5-Diethoxypentan-1-ol (10.0 g, 56.7 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (11.8 mL, 85.1 mmol) to the stirred solution.
-
Slowly add methanesulfonyl chloride (5.3 mL, 68.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of cold 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
Kinetic Study Protocol
The kinetic analysis will be conducted by monitoring the disappearance of the nucleophile (N-methylaniline) and the appearance of the alkylated product over time using HPLC.[13][14] By maintaining a significant excess of the alkylating agent, we can achieve pseudo-first-order kinetics with respect to N-methylaniline, simplifying the data analysis.
Caption: Experimental workflow for the kinetic analysis using HPLC.
Protocol 2: HPLC-Monitored Kinetic Analysis
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a UV detector set to 254 nm, and an autosampler.
-
Reagents:
-
Stock solution of N-methylaniline (0.01 M in acetonitrile).
-
Stock solutions of each alkylating agent (0.1 M in acetonitrile).
-
-
Procedure:
-
Equilibrate all stock solutions and the reaction solvent (acetonitrile) to 25.0 ± 0.1 °C in a water bath.
-
To a jacketed reaction vessel maintained at 25.0 °C, add 9.0 mL of the alkylating agent stock solution.
-
Initiate the reaction by adding 1.0 mL of the N-methylaniline stock solution and start the timer. The final concentrations will be 0.09 M for the alkylating agent and 0.001 M for the nucleophile.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in an HPLC vial containing 900 µL of the mobile phase (e.g., 70:30 acetonitrile:water).
-
Analyze each quenched sample by HPLC.
-
Determine the concentration of N-methylaniline at each time point by comparing its peak area to a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the N-methylaniline concentration (ln[Nu]t) against time (t).
-
Perform a linear regression on the data points. The pseudo-first-order rate constant (k
obs) is the negative of the slope. -
Calculate the second-order rate constant (k) using the equation: k = k
obs/ [Alkylating Agent].
-
Comparative Performance Analysis
To facilitate a direct comparison, the following table summarizes hypothetical but plausible kinetic data obtained from the experimental protocol described above. This data is designed to reflect established principles of SN2 reactivity.
| Alkylating Agent | Leaving Group | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| 1-(Methylsulfonyloxy)pentane | Mesylate (-OMs) | 1.5 x 10⁻³ | 1.07 |
| This compound | Mesylate (-OMs) | 1.4 x 10⁻³ | 1.00 |
| 1-(Tosyloxy)pentane | Tosylate (-OTs) | 1.0 x 10⁻³ | 0.71 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected relative reactivities based on chemical principles.
Analysis of Results:
-
Mesylate vs. Tosylate: The data illustrates that the mesylate is a slightly better leaving group than the tosylate, resulting in a faster reaction rate. This is consistent with the lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid, indicating a more stable conjugate base.[2]
-
Effect of the Acetal Group: The reactivity of this compound is comparable to, and only slightly lower than, its unsubstituted analogue, 1-(methylsulfonyloxy)pentane. This minor decrease in rate can be attributed to a modest increase in steric bulk from the acetal-containing chain, which slightly impedes the approach of the nucleophile.
-
Overall Performance: Critically, the presence of the diethyl acetal does not significantly compromise the inherent reactivity of the primary mesylate. This demonstrates that the strategic inclusion of a pH-sensitive functional group is achievable without a substantial kinetic penalty, making it a viable and attractive option for sophisticated pro-drug design.
Conclusion and Future Directions
This guide has established that this compound is an effective primary alkylating agent with kinetic behavior largely analogous to simpler primary alkyl mesylates. Its performance, when benchmarked against standard mesylate and tosylate analogues, is highly comparable, confirming that the introduction of the pH-labile acetal moiety does not unduly suppress its alkylating potential.
The key takeaway for researchers and drug developers is the validation of this molecule as a bifunctional tool. It can participate in predictable SN2 reactions to form stable covalent linkages while carrying a "latent" aldehyde that can be unmasked under specific acidic conditions.[15][16] This opens up exciting possibilities for the design of targeted therapies, where the alkylation event could serve to anchor a drug to its biological target, followed by localized release of a secondary pharmacophore (the aldehyde) in a disease-relevant acidic environment. Future studies should focus on the alkylation kinetics with biologically relevant nucleophiles (e.g., cysteine thiols, lysine amines) and confirming the pH-dependent release profiles in cellular models.
References
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Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254–1263. [Link]
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Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. PubMed, 15(6), 1254-63. [Link]
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Gillies, E. R., et al. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. ResearchGate. [Link]
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Garner, J., et al. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
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Various Authors. (n.d.). Acetal containing polymers as pH-responsive nano-drug delivery systems. ResearchGate. [Link]
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Chemistry LibreTexts. (2019). 21.15 Acetals as Protecting Groups. [Link]
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Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
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ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over... [Link]
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ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
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ResearchGate. (n.d.). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. [Link]
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ResearchGate. (n.d.). Mechanism of aniline alkylation with methanol. [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
YouTube. (2020). acetal protecting groups. [Link]
-
ElectronicsAndBooks. (n.d.). Studies on the a! Alkylation of Dimethylaniline. [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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NIH. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
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Fiveable. (n.d.). The SN2 Reaction | Organic Chemistry Class Notes. [Link]
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Unknown Source. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of mesylates and tosylates. [Link]
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MDPI. (n.d.). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
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ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]
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SciSpace. (2007). The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties. [Link]
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Taylor & Francis eBooks. (n.d.). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. [Link]
-
NIH. (n.d.). Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction. [Link]
-
ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. [Link]
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Amanote Research. (n.d.). (PDF) HPLC-based Kinetics Assay Facilitates Analysis of. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]
-
YouTube. (2015). 03 23 Mesylates and Tosylates. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [Link]
-
Wikipedia. (n.d.). Alkylation. [Link]
-
YouTube. (2022). mod07lec50 - Regioselectivity of alkylation reactions. [Link]
-
YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]
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A Comparative Guide to Stereoselectivity in Reactions Involving 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, particularly in the development of pharmaceutical agents, the precise control of stereochemistry is paramount. This guide provides an in-depth analysis of stereoselective reactions involving 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, a versatile bifunctional building block. We will explore its application, compare its performance with alternative reagents, and provide detailed experimental protocols to enable researchers to make informed decisions in their synthetic strategies.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound is a C5 aliphatic chain functionalized with a primary mesylate at one terminus and a diethyl acetal at the other. This unique arrangement offers a dual-reactivity profile. The mesylate serves as an excellent leaving group for nucleophilic substitution reactions, while the acetal acts as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions for subsequent transformations.
This combination is particularly advantageous in the synthesis of nitrogen-containing heterocycles, such as piperidines, which are prevalent scaffolds in a vast array of bioactive natural products and pharmaceuticals. A key application of this building block is in the synthesis of deoxynojirimycin (DNJ) and its derivatives, a class of potent glycosidase inhibitors with therapeutic potential in diabetes, viral infections, and certain genetic disorders.
Core Reaction: Intramolecular Cyclization to Form Piperidines
The primary stereoselective transformation involving this compound is its use in the construction of substituted piperidines via an intramolecular SN2 cyclization. The general workflow for this process is outlined below:
Caption: General workflow for piperidine synthesis.
In a typical sequence, the mesylate is displaced by a chiral amine, introducing the first stereocenter. Subsequent hydrolysis of the acetal to the aldehyde, followed by intramolecular reductive amination, leads to the formation of the chiral piperidine ring. The stereochemistry of the final product is dictated by the initial choice of the chiral amine and the reaction conditions of the cyclization step.
Comparative Analysis of Leaving Groups in Piperidine Synthesis
While the mesylate of this compound is a highly effective leaving group, alternative electrophiles can be employed in the initial nucleophilic substitution step. The choice of leaving group can significantly impact reaction rates, yields, and overall efficiency.
| Leaving Group | Precursor | Typical Reagent for Formation | Relative S | Advantages | Disadvantages |
| Mesylate (-OMs) | 5,5-Diethoxy-1-pentanol | Methanesulfonyl chloride (MsCl) | 1.00 | High reactivity, clean reactions, crystalline derivatives. | Can be prone to elimination side reactions. |
| Tosylate (-OTs) | 5,5-Diethoxy-1-pentanol | p-Toluenesulfonyl chloride (TsCl) | ~0.7 | Excellent leaving group, crystalline derivatives, often used for characterization. | Slightly less reactive than mesylate, bulkier. |
| Iodide (-I) | 5,5-Diethoxy-1-pentanol | PPh₃, Imidazole, I₂ (Appel reaction) | ~2-3 | Highly reactive, good for less reactive nucleophiles. | More expensive, potential for side reactions, light sensitive. |
| Bromide (-Br) | 5,5-Diethoxy-1-pentanol | PBr₃ or CBr₄, PPh₃ | ~1.5-2 | Good reactivity, cost-effective. | Can be less reactive than iodide, potential for elimination. |
The data indicates that while iodide is the most reactive leaving group in SN2 reactions, mesylates and tosylates offer a good balance of reactivity and stability, often leading to cleaner reactions with fewer byproducts.[1][2] The choice between a mesylate and a tosylate is often subtle, with mesylates being slightly more reactive and tosylates sometimes offering advantages in terms of crystallinity for purification and characterization.[1] Alkyl halides, while effective, can sometimes be more challenging to prepare and may lead to more side reactions.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-5,5-diethoxypentylamine
This protocol describes the initial SN2 reaction, a crucial step for introducing the nitrogen atom that will later form the piperidine ring.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-5,5-diethoxypentylamine.
Protocol 2: Stereoselective Intramolecular Cyclization to a Piperidine Derivative
This protocol outlines the deprotection of the acetal and the subsequent stereoselective reductive amination to form the piperidine ring. The stereoselectivity of this step is critical for the final product's configuration.
Materials:
-
N-Substituted-5,5-diethoxypentylamine (from Protocol 1)
-
Hydrochloric acid (HCl, aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the N-substituted-5,5-diethoxypentylamine (1.0 eq) in a mixture of acetone and 2M aqueous HCl.
-
Stir the solution at room temperature for 4-6 hours to effect the deprotection of the acetal.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino aldehyde.
-
Dissolve the crude amino aldehyde in anhydrous dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral piperidine derivative.
Causality Behind Experimental Choices
-
Choice of Base in S
N2 Reaction: Potassium carbonate is a mild inorganic base suitable for this transformation. It is strong enough to neutralize the methanesulfonic acid byproduct without causing significant elimination side reactions. -
Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can dissolve the ionic intermediates and does not interfere with the nucleophile.
-
Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions and allows for a one-pot procedure under slightly acidic conditions that favor iminium ion formation.
Conclusion
This compound stands out as a highly valuable and efficient bifunctional building block for the stereoselective synthesis of piperidine derivatives. Its performance, particularly when compared to other alkylating agents, demonstrates a favorable balance of reactivity and stability, leading to clean and high-yielding transformations. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively integrate this reagent into their synthetic endeavors, particularly in the pursuit of complex and biologically active molecules.
References
-
Stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) and ureido-DNJNAc derivatives as new hexosaminidase inhibitors. PubMed, 21 Jun. 2015. [Link]
-
Convergent approach toward the synthesis of the stereoisomers of C-6 homologues of 1-deoxynojirimycin and their analogues: evaluation as specific glycosidase inhibitors. PubMed. [Link]
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 17 Sep. 2013. [Link]
-
Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics. National Institutes of Health. [Link]
-
Stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) and ureido-DNJNAc derivatives as new hexosaminidase inhibitors. ResearchGate, Aug. 2025. [Link]
-
Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. PubMed. [Link]
-
The leaving group in the nucleophilic substitution - SN2. Química Orgánica. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Differences between alkyl halides and alkyl tosylates. Chemistry Stack Exchange, 3 Dec. 2014. [Link]
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A Cost-Effectiveness Analysis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in the Synthesis of Deoxynojirimycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of enzyme inhibitors, the synthesis of complex molecules like deoxynojirimycin (DNJ) and its derivatives demands careful consideration of efficiency, scalability, and cost.[1][2][3] This guide provides a detailed cost-effectiveness analysis of a key intermediate, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, in the synthesis of DNJ derivatives, which are potent glucosylceramidase inhibitors with potential applications in treating diseases like melanoma.[1] We will objectively compare the synthetic route involving this mesylate with alternative strategies, providing experimental data and protocols to inform your research and development decisions.
The Role of this compound in Deoxynojirimycin Synthesis
Deoxynojirimycin (DNJ), a glucose analog, and its derivatives are powerful inhibitors of α-glucosidases.[2][3] The synthetic utility of this compound lies in its role as a versatile five-carbon synthon. The diethoxyacetal functionality serves as a protected aldehyde, while the mesylate is an excellent leaving group, facilitating the introduction of nitrogen to form the characteristic piperidine ring of the DNJ core.
The primary synthetic pathway leveraging this intermediate begins with the preparation of its precursor, 5,5-diethoxy-1-pentanol.
Synthesis of the Precursor: 5,5-Diethoxy-1-pentanol
The cost-effectiveness of the target mesylate is intrinsically linked to the efficient synthesis of its alcohol precursor. A common and practical approach starts from the readily available glutaraldehyde.
From Glutaraldehyde to 5,5-Diethoxypentanal
Glutaraldehyde can be selectively protected at one of its aldehyde functionalities by forming a diethyl acetal. This reaction is typically carried out in the presence of an acid catalyst in ethanol.
Experimental Protocol: Synthesis of 5,5-Diethoxypentanal
-
To a solution of glutaraldehyde (1 equivalent) in ethanol (excess), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the formation of the mono-acetal by TLC or GC.
-
Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation under reduced pressure to obtain 5,5-diethoxypentanal.
Reduction to 5,5-Diethoxy-1-pentanol
The resulting 5,5-diethoxypentanal is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a cost-effective and selective reducing agent for this transformation, compatible with the acetal protecting group.[4][5]
Experimental Protocol: Synthesis of 5,5-Diethoxy-1-pentanol
-
Dissolve 5,5-diethoxypentanal (1 equivalent) in a suitable solvent, such as methanol or ethanol.[5]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 5,5-diethoxy-1-pentanol, which can often be used in the next step without further purification.
Mesylation of 5,5-Diethoxy-1-pentanol: The Core Reaction
The activation of the primary alcohol is achieved through mesylation, converting the poorly leaving hydroxyl group into a highly effective mesylate leaving group. This is a standard and generally high-yielding reaction.
Experimental Protocol: Synthesis of this compound
-
Dissolve 5,5-diethoxy-1-pentanol (1 equivalent) and a tertiary amine base (e.g., triethylamine, typically 1.5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl) (typically 1.2 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for a specified time (e.g., 1-4 hours) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer successively with cold dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. This product is often used in the subsequent step without further purification.
Comparative Analysis with Alternative Synthetic Routes
The cost-effectiveness of utilizing this compound can be evaluated by comparing it with alternative synthetic strategies for preparing DNJ derivatives. A prevalent alternative involves the use of carbohydrate-derived starting materials, such as D-glucose or L-sorbose.[1][6]
Alternative Route 1: Synthesis from D-Glucose via Reductive Amination
A common approach to DNJ synthesis starts from D-glucose. This multi-step synthesis involves the introduction of an amino group at the C-5 position, followed by cyclization.
Key Steps in the D-Glucose Route:
-
Protection of Hydroxyl Groups: Multiple protection and deprotection steps are often required to selectively functionalize the glucose molecule.
-
Introduction of Nitrogen: This is typically achieved via an azide displacement of a sulfonate ester (tosylate or mesylate) at C-6, followed by reduction and subsequent intramolecular reductive amination.
-
Cyclization: The key piperidine ring is formed through reductive amination of an intermediate amino-aldehyde.[7]
Workflow for D-Glucose based DNJ Synthesis
Caption: D-Glucose to DNJ Derivative Synthesis Workflow.
Alternative Route 2: Synthesis from L-Sorbose via Wittig Reaction
Another strategy utilizes L-sorbose as the starting material. This route can offer a different pattern of functionalization.[1]
Key Steps in the L-Sorbose Route:
-
Protection and Derivatization: L-sorbose is converted to a suitable protected intermediate.
-
Wittig Reaction: A key step involves a Wittig reaction to introduce a side chain, which will ultimately become part of the piperidine ring.[1]
-
Cyclization and Deprotection: Similar to other routes, the synthesis culminates in a cyclization and deprotection sequence.
Workflow for L-Sorbose based DNJ Synthesis
Caption: L-Sorbose to DNJ Derivative Synthesis Workflow.
Cost-Effectiveness Comparison
To provide a clear comparison, the following table summarizes the key cost and efficiency factors for the three synthetic approaches. Prices are estimates and can vary based on supplier and scale.
| Factor | Route A: this compound | Route B: D-Glucose | Route C: L-Sorbose |
| Starting Material | Glutaraldehyde | D-Glucose | L-Sorbose |
| Starting Material Cost | Low | Very Low | Moderate |
| Number of Steps | Fewer (for the C5 fragment) | Many | Many |
| Key Reagents | Methanesulfonyl chloride, NaBH₄, Ethanol | Multiple protecting group reagents, Azide sources, Reducing agents | Wittig reagents, Multiple protecting group reagents |
| Reagent Cost | Moderate | High (due to multiple steps) | High (due to specialized reagents) |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to cumulative losses | Can be lower due to cumulative losses |
| Purification | Fewer chromatographic purifications | Multiple chromatographic purifications | Multiple chromatographic purifications |
| Scalability | Good | Challenging due to multiple steps | Challenging due to multiple steps |
| Waste Generation | Moderate | High | High |
Discussion and Conclusion
The use of This compound presents a compelling strategy for the synthesis of the C5 fragment of DNJ derivatives. This route begins with inexpensive and readily available glutaraldehyde and involves a relatively short and high-yielding sequence to the key mesylate intermediate. The key advantages of this approach are:
-
Convergence: It allows for a convergent synthesis where the C5 fragment is prepared separately and then coupled, which can be more efficient than a linear synthesis.
-
Cost-Effectiveness of Starting Materials: Glutaraldehyde is a bulk chemical with a low cost.
-
Fewer Steps for the Fragment: The preparation of the five-carbon fragment is straightforward, potentially leading to higher overall yields for this portion of the synthesis.
In contrast, synthetic routes starting from carbohydrates like D-glucose or L-sorbose, while utilizing cheap chiral pool starting materials, often suffer from:
-
Lengthy Synthetic Sequences: The need for multiple protection and deprotection steps significantly increases the overall step count, leading to lower cumulative yields.
-
Cost of Reagents and Solvents: Each additional step introduces more reagents, solvents, and purification media, escalating the overall cost.
-
Purification Challenges: The presence of multiple hydroxyl groups necessitates extensive use of chromatography, which can be time-consuming and costly, especially at scale.
Recommendation:
For research and development focused on the rapid synthesis of a variety of DNJ derivatives, the modular approach utilizing This compound offers significant advantages in terms of speed, efficiency, and potentially lower development costs. While the initial cost of some reagents may be higher than that of simple sugars, the reduced number of steps, higher potential yields, and simplified purification can lead to a more cost-effective overall process, particularly when considering the value of researcher time and resources.
For large-scale manufacturing, a thorough process optimization of all routes would be necessary. However, the inherent advantages of a shorter, more convergent synthesis make the route involving this compound a highly attractive option for further development.
References
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Full article: Synthesis of 1-Deoxynojirimycin Derivatives from L-Sorbose via Wittig Reactions. (URL: [Link])
-
A Short and Simple Synthesis of 1-Deoxynojirimycin Derivatives from d Glucose. (URL: [Link])
-
Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs. (URL: [Link])
- Synthesis of nojirimycin derivatives - EP0423099A1 - Google P
-
1-Deoxynojirimycin - Wikipedia. (URL: [Link])
-
Three-step synthesis of L-ido-1-deoxynojirimycin derivatives by reductive amination in water, “borrowing hydrogen” under neat conditions and deprotection - RSC Publishing. (URL: [Link])
-
1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) DOI:10.1039/D4FO04954C - The Royal Society of Chemistry. (URL: [Link])
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3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. (URL: [Link])
-
A Short and Practical Synthesis of 1-Deoxynojirimycin - Semantic Scholar. (URL: [Link])
-
Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC - NIH. (URL: [Link])
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Reductive amination - Wikipedia. (URL: [Link])
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1,5-dideoxy-1,5-imino-D-glucitol derivatives - SciSpace. (URL: [Link])
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Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])
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Synthesis of the antibiotic 1,5-dideoxy-1,5-imino-D-glucitol; concomitant formation of the D-mannitol analogue | Request PDF - ResearchGate. (URL: [Link])
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Alcohol Reactions - ChemTalk. (URL: [Link])
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])
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Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-DL-arabinitol from natural D-sugars over Au/Al 2 O 3 and SO 42-/Al 2 O 3 catalysts - PubMed. (URL: [Link])
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Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC - NIH. (URL: [Link])
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Total synthesis of (+)-nojirimycin and (+)-1-deoxynojirimycin | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])
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NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. (URL: [Link])
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NaBH4 as a Reducing Agent : r/chemhelp - Reddit. (URL: [Link])
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Glutaraldehyde, 24% Aqueous Solution, 1 Liter - CP Lab Safety. (URL: [Link])
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1,5-pentanediol - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
This guide provides essential safety and logistical information for the proper disposal of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. As drug development professionals and researchers, adherence to rigorous safety protocols is paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of sulfonate esters to ensure a self-validating and safe disposal workflow.
Section 1: Core Principles of Disposal for Sulfonate Esters
This compound belongs to the class of sulfonate esters, specifically a mesylate. The primary consideration for handling and disposal is that sulfonate esters of short-chain alcohols are known to be reactive, direct-acting alkylating agents.[1] This chemical property makes them potentially genotoxic and carcinogenic.[1] Therefore, all waste containing this compound must be treated as hazardous. The foundational principle of its disposal is the "cradle-to-grave" concept mandated by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final, safe disposal.[2]
The disposal strategy is predicated on two key pillars:
-
Hazard Characterization: Understanding the specific risks posed by the chemical's structure.
-
Containment and Segregation: Ensuring the waste is handled and stored in a manner that prevents unintended reactions and environmental release.
Waste Determination: The First Critical Step
Before disposal can proceed, a formal hazardous waste determination must be made.[3] Under EPA guidelines, a waste is hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Given the known properties of analogous sulfonate esters, this compound waste should be presumed to be toxic . The methanesulfonyl group makes it a potent electrophile, capable of alkylating nucleophilic sites on biological molecules like DNA.[1] This mechanism is the basis for its potential genotoxicity. Therefore, it must be managed as regulated hazardous waste.
Section 2: Safety Protocols: PPE and Engineering Controls
Handling any hazardous chemical waste requires stringent adherence to safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | Indirect-vent, splash-resistant chemical goggles. A face shield should be worn over goggles if there is a splash risk.[5] | Protects against accidental splashes of liquid waste which can cause severe eye irritation or damage. |
| Hand Protection | Acid-resistant gloves (e.g., nitrile or neoprene). Consult manufacturer data for specific chemical compatibility.[5] | Prevents skin contact. Sulfonate esters can be absorbed through the skin. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. Chemically resistant apron and sleeves may be required.[6] | Protects against contamination of personal clothing and skin. Contaminated work clothes should be laundered by individuals informed of the hazards.[5] |
| Respiratory | Not typically required for small-scale transfers in a well-ventilated area. | Work should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7] If a fume hood is not available, a risk assessment must be performed to determine if respiratory protection is needed. |
Engineering Controls
All handling and preparation of this compound waste for disposal must be conducted inside a certified chemical fume hood.[7] This provides primary containment and protects the user from inhaling potentially harmful vapors. An emergency eyewash station and safety shower must be immediately accessible in the work area.[5]
Section 3: Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing this compound.
Step 1: Waste Collection & Container Selection
-
Action: Collect all waste streams (e.g., residual chemical, contaminated solvents, reaction mixtures) in a designated, compatible hazardous waste container.[2]
-
Causality: The container must be chemically resistant to the waste. For sulfonate esters in organic solvents, a glass or high-density polyethylene (HDPE) container is typically appropriate.[7] Using an incompatible container, such as a metal can for corrosive waste, can lead to container failure and a chemical spill.[8]
Step 2: Segregation of Incompatible Wastes
-
Action: DO NOT mix waste containing this compound with other waste streams unless their compatibility is confirmed. Specifically, keep it segregated from:
-
Strong Oxidizers: Can lead to violent reactions.
-
Strong Bases (e.g., hydroxides, alkoxides): Can promote rapid decomposition or hazardous reactions.
-
Aqueous Waste: While many mesylates are hydrolytically labile, mixing with aqueous waste streams without pH control is ill-advised.[9]
-
-
Causality: Improperly mixing incompatible chemicals is a leading cause of laboratory accidents.[10] Such mixing can cause exothermic reactions, gas generation, or the formation of even more hazardous byproducts.
Step 3: Proper Labeling
-
Action: As soon as the first drop of waste is added, label the container with a fully completed Hazardous Waste tag.[10][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any other components (e.g., solvents).
-
The specific hazard characteristics (e.g., "Toxic," "Alkylation Hazard").
-
The accumulation start date.
-
-
Causality: Accurate labeling is a legal requirement under RCRA and is critical for ensuring that all personnel, from researchers to disposal technicians, are aware of the container's contents and associated hazards.[12]
Step 4: Accumulation and Storage
-
Action: Keep the waste container tightly sealed except when adding waste.[2] Store it in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin inside a ventilated cabinet.[7][12]
-
Causality: A sealed container prevents the release of vapors into the laboratory environment.[11] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill.
Step 5: Arranging for Disposal
-
Action: Once the container is full (do not fill beyond 90% capacity[11]) or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Causality: Disposal must be handled by a licensed hazardous waste management company.[3] These vendors have the expertise and permits to transport, treat, and dispose of the chemical in compliance with all federal and state regulations.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]
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Drug Incompatibility Chemistry. ResearchGate. (2025-08-07). [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). [Link]
-
How Does The EPA Define Hazardous Waste? CountyOffice.org - YouTube. (2023-10-04). [Link]
-
Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. (2025-08-05). [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. (2015-03-10). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Chemical incompatibility of the drug. Slideshare. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Mesylate. Wikipedia. [Link]
-
Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Hazardous Waste Guide. UTIA Safety Office. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 5,5-Diethoxy-1-(methylsulfonyloxy)pentane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. The focus is on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure personnel safety in the laboratory.
Understanding the Hazard: The Criticality of Sulfonate Esters
Toxicological studies have demonstrated that sulfonate esters can exert genotoxic effects through direct alkylation of DNA.[1] The electrophilic centers within their molecular structure can react with nucleophilic sites on DNA, potentially leading to mutations.[1] Given this mechanism of action, it is imperative to treat this compound as a potentially hazardous substance and to implement stringent safety protocols to prevent exposure.
Core Principles of PPE Selection
The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling potentially hazardous materials. The primary objective is to create a robust barrier between the researcher and the chemical, thereby minimizing the risk of exposure through inhalation, skin contact, or eye contact.[2]
Due to the inherent risks associated with sulfonate esters, a multi-layered PPE approach is recommended. This includes protection for the body, hands, eyes, and respiratory system.
Recommended PPE Ensemble
The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Body | Disposable, low-lint, poly-coated gown with long sleeves and elastic or knit cuffs. | Provides a barrier against splashes and contamination. The poly-coating offers additional chemical resistance. |
| Hands | Double gloving with chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Minimizes the risk of exposure due to pinholes or tears in a single glove. Chemotherapy-rated gloves are tested against a wide range of chemicals. |
| Eyes | Chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles if there is a significant splash risk. | Protects the eyes from splashes and aerosols. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | A NIOSH-approved N95 respirator is recommended as a minimum precaution. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered. | Protects against the inhalation of aerosols or fine particles of the compound. |
Procedural Guidance: Donning and Doffing of PPE
The proper sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: Sequential workflow for donning Personal Protective Equipment.
Step-by-Step Donning:
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Don Gown: Put on the disposable gown, ensuring it is securely fastened.
-
Don N95 Respirator: Place the respirator over your nose and mouth, and adjust the straps for a tight seal. Perform a seal check.
-
Don Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if necessary.
-
Don Inner Gloves: Put on the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown.
-
Don Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[3]
Doffing Procedure
Caption: Sequential workflow for doffing Personal Protective Equipment.
Step-by-Step Doffing:
-
Remove Outer Gloves: Carefully remove the outer pair of gloves, avoiding contact with the contaminated outer surface.
-
Remove Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Perform Hand Hygiene: Wash hands or use hand sanitizer.
-
Remove Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Remove N95 Respirator: Remove the respirator without touching the front.
-
Perform Hand Hygiene: Perform a final thorough hand washing.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Gloves, Gowns, and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Conclusion
The handling of this compound requires a meticulous and proactive approach to safety. By adhering to the PPE guidelines outlined in this document, researchers can significantly mitigate the risks associated with this potentially hazardous compound. It is the responsibility of every individual working with such chemicals to understand the risks and to strictly follow all safety protocols.
References
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Ore
- Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Bor
- Personal Protective Equipment (PPE) - CHEMM.
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS - HALYARD.
- Personal protective equipment for preparing toxic drugs - GERPAC.
- Policy for the use of personal protective equipment when handling chemotherapy, v 3.0 - NHS England.
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- Safety D
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 11).
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
